molecular formula C10H9Cl2NO B019368 5-(2-Chloroethyl)-6-chlorooxindole CAS No. 118289-55-7

5-(2-Chloroethyl)-6-chlorooxindole

Cat. No.: B019368
CAS No.: 118289-55-7
M. Wt: 230.09 g/mol
InChI Key: ZTQQXEPZEYIVDK-UHFFFAOYSA-N
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Description

6-Chloro-5-(2-chloroethyl)indolin-2-one (CAS 118289-55-7) is a high-value chemical intermediate prominently featured in advanced medicinal chemistry and anticancer research. This oxindole derivative serves as a versatile scaffold for the synthesis of novel pharmacological entities. Its primary research application is as a key precursor in the design and synthesis of biphenyl-derived 5-substituted indolin-2-one analogs, which are evaluated for their anti-proliferative activity. Compounds synthesized from this intermediate have been selected and screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, demonstrating potent growth inhibition in various cancer types, including leukemia, non-small cell lung cancer, colon cancer, and melanoma . Molecular docking studies suggest that derivatives of this compound may act by intercalating with DNA, interacting with base pairs in the DNA helix structure, which is a recognized mechanism for anti-proliferative agents . Furthermore, this compound is identified as "Ziprasidone Impurity F," underlining its importance in the synthesis and analytical profiling of the atypical antipsychotic drug Ziprasidone . Researchers utilize this compound to explore new synthetic pathways, including its conversion to tetrazole and 1,3,4-oxadiazole derivatives, to expand structure-activity relationship (SAR) studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one
Source PubChem
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InChI

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQXEPZEYIVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442471
Record name 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
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Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118289-55-7
Record name 5-(2-Chloroethyl)-6-chlorooxindole
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Record name 5-(2-Chloroethyl)-6-chlorooxindole
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Record name 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
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Record name 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one
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Record name 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro
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Record name 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE
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Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-6-chlorooxindole is a chlorinated oxindole derivative primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone. It is also identified as a process impurity in the final drug product. The most significant reported biological activity of this compound is its interaction with the human dopamine transporter (hDAT), where it acts as a substrate.[1][2] This technical guide provides a comprehensive overview of the available chemical, synthetic, and biological information for this compound, intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development. While its role as a synthetic intermediate is well-documented, a notable gap exists in the public domain regarding its quantitative pharmacological characterization and the elucidation of its specific effects on cellular signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
IUPAC Name 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one[3]
Synonyms 6-Chloro-5-(2-chloroethyl)indolin-2-one, Ziprasidone Impurity F[4][5]
CAS Number 118289-55-7[4][6]
Molecular Formula C₁₀H₉Cl₂NO[3][4]
Molecular Weight 230.09 g/mol [2][3][4]
Appearance Pale Pink to White to Yellow-Orange Solid/Powder[5][6]
Melting Point 218-221 °C[5]
Solubility Soluble in Dimethylformamide (DMF)[5]
LogP 2.93[5]

Synthesis and Manufacturing

This compound is a crucial intermediate in the multi-step synthesis of Ziprasidone. Several synthetic routes have been described in the literature, primarily in patents and process chemistry publications. A common approach involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride, followed by reduction of the resulting ketone to form the 2-chloroethyl side chain.

One documented synthesis pathway involves the following key transformations:

  • Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the chloroacetyl group at the 5-position of the oxindole ring.

  • Ketone Reduction: The carbonyl group of the resulting 5-(chloroacetyl)-6-chlorooxindole is then reduced to a methylene group. Various reducing agents and conditions have been reported for this step, including triethylsilane in the presence of trifluoroacetic acid.

An improved and scalable process has been developed that utilizes a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, which allows for a one-pot synthesis and avoids the isolation of potentially hazardous intermediates.[7] The purity and impurity profile of this compound are of significant interest in pharmaceutical manufacturing, as it can be carried over as an impurity in the final Ziprasidone active pharmaceutical ingredient.

Biological Activity and Mechanism of Action

The primary biological characteristic of this compound reported in the scientific literature is its activity as a substrate for the human dopamine transporter (hDAT).[1][2] The hDAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling.

As a substrate, this compound is recognized and transported by hDAT. This interaction implies that the compound has the potential to influence dopaminergic neurotransmission. However, it is critical to note that detailed pharmacological studies characterizing the potency and efficacy of this interaction are not publicly available. Quantitative data such as binding affinity (Kᵢ), inhibition constants (IC₅₀) for dopamine uptake, or the rate of transport (Vₘₐₓ) of this compound itself have not been reported.

Given its status as an impurity of Ziprasidone, a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, the potential for this compound to contribute to the overall pharmacological profile or side effects of Ziprasidone warrants further investigation.

Signaling Pathways

Currently, there is no published research that elucidates the specific signaling pathways modulated by this compound. Its interaction with the dopamine transporter suggests a potential to indirectly influence downstream signaling cascades that are sensitive to changes in extracellular dopamine levels. However, without further studies, any depiction of its role in signaling pathways would be purely speculative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the literature. However, based on its known interaction with the human dopamine transporter, a standard in vitro dopamine uptake assay would be a primary method for its characterization. Below is a representative protocol for such an assay.

Please Note: This is a general protocol and has not been specifically published for this compound. Optimization would be required for its specific application.

In Vitro Dopamine Uptake Inhibition Assay in hDAT-expressing Cells

Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled dopamine into cells heterologously expressing the human dopamine transporter.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Dopamine (Radioligand)

  • Unlabeled dopamine

  • Test compound: this compound

  • Positive control (e.g., GBR 12909 or cocaine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture hDAT-HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 24- or 48-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add assay buffer containing various concentrations of this compound or the positive control to the wells. Also include wells with buffer alone for total uptake and wells with a high concentration of a known inhibitor for non-specific uptake. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Radioligand Addition: Add [³H]-Dopamine to all wells at a final concentration close to its Kₘ for uptake.

  • Uptake Reaction: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a lysis buffer or sodium hydroxide). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_workflow Experimental Workflow: Dopamine Uptake Assay A Culture hDAT-expressing cells B Plate cells in multi-well plates A->B C Wash and pre-incubate cells with test compound B->C D Add [³H]-Dopamine to initiate uptake C->D E Incubate for a defined period D->E F Terminate uptake and wash cells E->F G Lyse cells and measure radioactivity F->G H Data analysis and IC₅₀ determination G->H

Dopamine Uptake Assay Workflow

Conclusion and Future Directions

This compound is a compound of interest primarily due to its role as a synthetic precursor and process impurity of the widely used antipsychotic, Ziprasidone. Its identification as a substrate of the human dopamine transporter highlights a potential for biological activity that may be relevant to the overall pharmacological profile of Ziprasidone. However, the current body of public knowledge is insufficient to fully characterize its pharmacological and toxicological properties.

Future research should focus on:

  • Quantitative Pharmacological Profiling: Determining the binding affinity (Kᵢ) and functional activity (IC₅₀, EC₅₀, Vₘₐₓ) of this compound at the human dopamine, serotonin, and norepinephrine transporters.

  • Off-Target Screening: A broad panel of receptor and enzyme binding assays would be valuable to identify any potential off-target activities.

  • In Vivo Studies: Preclinical in vivo studies could help to understand its pharmacokinetic profile and its effects on locomotor activity and other behavioral models sensitive to dopaminergic modulation.

  • Toxicological Assessment: Given its presence as an impurity, a thorough toxicological evaluation, including genotoxicity and cytotoxicity assays, would be crucial for risk assessment.

A deeper understanding of the biological effects of this compound will be beneficial for optimizing the synthesis and purification of Ziprasidone and for a more complete understanding of its clinical pharmacology.

References

Technical Guide: 5-(2-Chloroethyl)-6-chlorooxindole (CAS No. 118289-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole, with the CAS registry number 118289-55-7, is a pivotal chemical intermediate in the fields of medicinal chemistry and pharmaceutical development.[1] Its oxindole core structure serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pale-yellow to reddish-brown powder or crystals.[2] It is soluble in dimethylformamide.[3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 118289-55-7[1][4]
Molecular Formula C10H9Cl2NO[1][4]
Molecular Weight 230.09 g/mol [1][4][5]
IUPAC Name 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one[6]
Synonyms 6-Chloro-5-(2-chloroethyl)indolin-2-one, Ziprasidone Impurity F[1][5]
Melting Point 223 - 227 °C[7]
Purity ≥ 97%[7]
Storage Temperature 2-8°C or under refrigeration[3][7]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of several pharmaceutical compounds. Various synthetic routes have been developed, with a common pathway involving the Friedel-Crafts acylation of 6-chlorooxindole followed by a reduction.

General Synthesis Methodology

A prevalent method for the preparation of this compound involves a two-step process:

  • Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield 5-(2-chloroacetyl)-6-chlorooxindole.[8]

  • Reduction: The resulting keto group is then reduced to a methylene group. A common method for this reduction is the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid.[8][9] An improved, one-pot process utilizes tetramethyldisiloxane (TMDS) for a selective deoxygenation of the precursor ketone, which avoids the isolation of a potentially hazardous intermediate and has been scaled up to a multi-kilogram scale.[10][11]

Experimental Protocol Example: Reduction of 5-(2-chloroacetyl)-6-chlorooxindole

The following is a generalized protocol based on patent literature for the reduction step:

  • Materials: 5-(2-chloroacetyl)-6-chlorooxindole, trifluoroacetic acid, triethylsilane, chilled water.

  • Procedure:

    • Charge a suitable reaction vessel with trifluoroacetic acid under a nitrogen atmosphere at 25-30°C.[9]

    • Add the 5-(2-chloroacetyl)-6-chlorooxindole product and stir the mixture for 15 minutes.[9]

    • Cool the mixture to 0-5°C with continuous stirring.[9]

    • Slowly add triethylsilane to the reaction mixture, maintaining the temperature between 0-5°C, over a period of 30 minutes.[9]

    • Stir the reaction mixture for an additional 30 minutes at 0-5°C.[9]

    • Allow the reaction to gradually warm to 30-35°C and continue stirring for 6 hours.[9]

    • Cool the reaction mixture to 5-10°C and slowly add chilled water to precipitate the product.[9]

    • Stir the resulting slurry for 1 hour and then filter to isolate the solid this compound.[9]

Characterization and Quality Control

Commercial suppliers of this compound provide comprehensive characterization data to ensure its quality and purity.[4] Standard analytical techniques employed include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) can be employed.[4][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the chemical structure of the molecule.[2][4]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[4] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[1]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[4]

Applications in Drug Development

This compound is a high-value intermediate primarily utilized in the synthesis of pharmaceuticals, most notably the atypical antipsychotic drug Ziprasidone.[1][10] It is also a key building block in the development of novel anti-cancer agents.[1][7]

Role in the Synthesis of Ziprasidone

This compound is a crucial precursor in the synthesis of Ziprasidone.[1] The chloroethyl side chain of this compound allows for the subsequent reaction with 3-(1-piperazinyl)-1,2-benzisothiazole to form the final Ziprasidone molecule.[9] The compound is also identified as "Ziprasidone Impurity F," highlighting its importance in the analytical profiling of the drug.[1][5]

G A 6-chlorooxindole B 5-(2-chloroacetyl)- 6-chlorooxindole A->B Chloroacetyl chloride, AlCl3 C 5-(2-Chloroethyl)- 6-chlorooxindole (CAS 118289-55-7) B->C Reduction (e.g., Triethylsilane, TFA) E Ziprasidone C->E Reaction D 3-(1-piperazinyl)- 1,2-benzisothiazole D->E

Caption: Synthesis pathway of Ziprasidone from 6-chlorooxindole, highlighting the role of this compound.

Application in Anticancer Research

Derivatives of this compound have demonstrated significant anti-proliferative activity.[1] This has led to their evaluation by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, showing potent growth inhibition in various cancers, including leukemia, non-small cell lung cancer, colon cancer, and melanoma.[1] Molecular docking studies suggest that these derivatives may exert their anticancer effects by intercalating with DNA.[1]

G cluster_0 Drug Discovery Phase cluster_1 Preclinical Research A 5-(2-Chloroethyl)- 6-chlorooxindole B Chemical Synthesis & Modification A->B C Library of Novel Oxindole Derivatives B->C D NCI-60 Human Cancer Cell Line Screen C->D E Identification of Lead Compounds D->E F Further Preclinical Development E->F

Caption: Workflow for the development of anticancer agents from this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important molecule in contemporary drug discovery and development. Its utility as a key intermediate in the synthesis of the antipsychotic drug Ziprasidone and as a scaffold for novel anticancer agents underscores its significance. This guide provides essential technical information for researchers and developers working with this versatile compound, from its basic chemical properties to its critical role in the creation of life-saving therapeutics.

References

5-(2-Chloroethyl)-6-chlorooxindole chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a key chemical intermediate, primarily recognized for its role in the synthesis of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a visual representation of the synthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below, providing essential data for laboratory and developmental applications.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 118289-55-7[3][4][5][6][7]
Molecular Formula C10H9Cl2NO[3][4][5][7]
Molecular Weight 230.09 g/mol [3][5][6][7]
IUPAC Name 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one[6]
Synonyms 6-Chloro-5-(2-chloroethyl)-2-indolinone, 6-Chloro-5-(2-chloroethyl)indolin-2-one[3][4]
InChI InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14)[5][7]
InChIKey ZTQQXEPZEYIVDK-UHFFFAOYSA-N[5][7]
SMILES C1C2=CC(=C(C=C2NC1=O)Cl)CCCl[6]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Pale Pink Solid[4], White to Yellow to Orange powder to crystal[5][7]
Melting Point 218-221 °C[3][5][7], 223.0 to 227.0 °C, 225 °C
Boiling Point 393.8 ± 42.0 °C at 760 mmHg (Predicted)[3][5][7]
Density 1.4 ± 0.1 g/cm³[3], 1.376 ± 0.06 g/cm³ (Predicted)[5][7]
Solubility Soluble in Dimethylformamide (DMF)[3][5][7]
Vapor Pressure 0.0 ± 0.9 mmHg at 25 °C[3], 0 Pa at 25 °C[5][7]
pKa 13.23 ± 0.20 (Predicted)[5][7]
LogP 2.82[3], 2.93 at 20 °C[5][7]
Storage Temperature Refrigerated (0-10 °C), Sealed in dry conditions[5][7]

Experimental Protocols

The synthesis of this compound is a critical step in the production of Ziprasidone. The following protocol is based on established methodologies.[8][9]

Synthesis of this compound

This process involves the reduction of 6-chloro-5-(chloroacetyl)oxindole.

Materials:

  • 6-chloro-5-(chloroacetyl)oxindole

  • Trifluoroacetic acid

  • Triethylsilane

  • Chilled water

  • Nitrogen gas

  • 3-liter three-neck flask and standard laboratory glassware

Procedure:

  • Charge 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-(chloroacetyl)oxindole into a 3-liter three-neck flask under a nitrogen atmosphere at a temperature of 25 to 30°C.[8]

  • Stir the mixture for 15 minutes.

  • Cool the mixture to 0 to 5°C with continuous stirring.[8]

  • Slowly add 142.46 gms of triethylsilane over a period of 30 minutes, ensuring the temperature is maintained between 0 to 5°C.[8]

  • Continue stirring the reaction mixture for 30 minutes at 0 to 5°C.[8]

  • Allow the reaction mixture to gradually warm to 30 to 35°C and continue stirring for 6 hours.[8]

  • After the reaction is complete, cool the mixture to 5 to 10°C.[8]

  • Slowly add chilled water to the reaction mixture.[8]

  • Stir the resulting mixture for 1 hour.[8]

  • Filter the solids that have precipitated.[8]

  • Wash the collected solids with water until a neutral pH is achieved.

  • Dry the product under a vacuum at 40-45°C.

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step process. An improved one-pot process involves a Lewis acid-mediated selective deoxygenation of the precursor ketone.[10][11]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_product Final Product A 6-Chlorooxindole D Precursor Ketone (6-chloro-5-(chloroacetyl)oxindole) A->D B Chloroacetyl chloride B->D C Lewis Acid (e.g., AlCl3) C->D catalyst F This compound D->F Reduction E Reducing Agent (e.g., Triethylsilane or Tetramethyldisiloxane) E->F

Caption: Synthetic pathway of this compound.

Biological Activity and Applications

This compound is primarily utilized as an intermediate in the synthesis of Ziprasidone.[8][10] Ziprasidone is an antipsychotic agent that acts as a serotonin and dopamine antagonist.[2] this compound itself has been identified as an impurity of Ziprasidone and is a substrate for the human dopamine transporter (hDAT).[12] Its biological activity is therefore intrinsically linked to its role as a precursor to a psychoactive drug.

Safety and Handling

This compound is classified as hazardous to the aquatic environment.[6] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid release to the environment and dispose of the substance in accordance with local regulations.[3]

References

Solubility Profile of 5-(2-Chloroethyl)-6-chlorooxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a key intermediate in the synthesis of the atypical antipsychotic agent Ziprasidone. Understanding its solubility in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A brief overview of the physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₀H₉Cl₂NO
Molecular Weight230.09 g/mol
Melting Point218-221 °C
AppearanceWhite to yellow or orange powder

Solubility Data

For context, the solubility of the parent compound, oxindole, in various organic solvents is provided in the table below. This may offer some qualitative insights into the types of solvents that could be effective for its substituted derivatives.

SolventSolubility of Oxindole
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
EtherSoluble
WaterInsoluble

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a compound like this compound. This method is a widely accepted standard in the pharmaceutical industry for obtaining reliable solubility data.

1. Materials and Equipment:

  • This compound (powder)

  • Selected solvents (e.g., Dimethylformamide, Ethanol, Methanol, Acetonitrile, Water)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a known volume of each selected solvent into the corresponding vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3. Data Reporting:

  • Solubility should be reported in units such as mg/mL or mol/L.

  • The temperature at which the solubility was determined must be specified.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh Excess Solid (this compound) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitate Agitate at Constant Temperature (24-48h) prep_solvent->agitate settle Settle Excess Solid agitate->settle filter Filter Supernatant settle->filter analyze Analyze by HPLC filter->analyze calculate Calculate Solubility analyze->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Shake-Flask Solubility Determination Workflow.

Signaling Pathways

As this compound is a synthetic intermediate, it is not known to be directly involved in any biological signaling pathways. Its significance lies in its role as a precursor to Ziprasidone, which acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.

Conclusion

While quantitative solubility data for this compound is limited, this guide provides the available qualitative information and a robust, standardized protocol for its experimental determination. The shake-flask method, as detailed, offers a reliable means for researchers and drug development professionals to ascertain the solubility of this key intermediate in various solvents, thereby facilitating more efficient and informed process development.

The Biological Significance of 5-(2-Chloroethyl)-6-chlorooxindole: A Scaffold for Neurological and Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-6-chlorooxindole is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1][2][3] While the standalone biological activity of this molecule is not extensively characterized, its true significance lies in its role as a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the biological relevance of this compound, focusing on its connection to the dopamine transporter, its utility in generating derivatives with potent anti-proliferative activities, and its place within the broader landscape of indole-based drug discovery. This document provides a comprehensive overview of its derivatives' biological activities, quantitative data, experimental protocols, and the signaling pathways they modulate.

Introduction: The Oxindole Core

The oxindole scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents at various positions of the oxindole ring can significantly modulate the pharmacological properties of the resulting molecules. This compound, with its reactive chloroethyl group, serves as a valuable starting material for the synthesis of a diverse range of derivatives.

Role as a Precursor to Ziprasidone and Interaction with the Dopamine Transporter

The most well-documented application of this compound is as a crucial intermediate in the manufacturing process of Ziprasidone.[2][3] Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.

Furthermore, this compound itself is identified as a substrate for the human dopamine transporter (hDAT).[1] This interaction suggests that the core structure possesses an affinity for this critical neuronal protein, which is involved in regulating dopamine levels in the synapse. This inherent activity provides a rationale for its use as a foundational structure for developing novel CNS-acting agents.

Derivatives of this compound in Anticancer Research

Recent research has highlighted the potential of this compound as a scaffold for the development of potent anticancer agents. By modifying the chloroethyl side chain, researchers have synthesized novel derivatives with significant anti-proliferative activity against various cancer cell lines.

A study by Meti et al. described the synthesis of a series of novel biphenyl derived 5-substituted-indolin-2-one derivatives starting from 6-chloro-5-(2-chloroethyl)-indolin-2-one. These compounds were evaluated for their anti-proliferative activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Several of these derivatives displayed potent activity at a concentration of 10 µM.

Quantitative Data on Related 5-Chloro-indole Derivatives

To illustrate the potential of this chemical class, the following table summarizes the inhibitory activities of representative 5-chloro-indole derivatives against key oncogenic kinases.

Compound ClassTargetIC50 / GI50Reference
5-chloro-indole-2-carboxylate derivativesEGFR68 nM - 89 nM[4]
5-chloro-indole-2-carboxylate derivativesBRAFV600EMore potent than Erlotinib[4]
Pyrazino[1,2-a]indol-1(2H)-onesEGFR1.7 µM[4]
Pyrazino[1,2-a]indol-1(2H)-onesBRAFV600E0.1 µM[4]

Signaling Pathways Modulated by 5-Chloro-indole Derivatives

Derivatives of 5-chloro-indoles have been shown to target critical signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR/BRAF pathway.[4][5] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Chloro-indole Derivatives Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition Synthesis_Workflow Start 6-Chloro-5-(2-chloroethyl) -indolin-2-one Step1 Reaction with Cyclic Secondary Amines Start->Step1 Intermediate 5-Substituted Aminoethyl Intermediate Step1->Intermediate Step2 Condensation with Bromomethylcyanobiphenyl Intermediate->Step2 Product Biphenyl Derived 5-Substituted-indolin-2-one Step2->Product MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plates Step1 Treat with Serial Dilutions of Test Compounds Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT Solution and Incubate Step2->Step3 Step4 Add Solubilizing Agent (e.g., DMSO) Step3->Step4 End Measure Absorbance at 570 nm Step4->End

References

The Crucial Role of 5-(2-Chloroethyl)-6-chlorooxindole in the Synthesis of Ziprasidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the intermediate, 5-(2-Chloroethyl)-6-chlorooxindole, in the synthesis of the atypical antipsychotic drug, Ziprasidone. Ziprasidone is a potent serotonin and dopamine antagonist used in the treatment of schizophrenia and bipolar disorder.[1] The efficient synthesis of Ziprasidone is of significant interest in the pharmaceutical industry, and the route involving this compound remains a key strategy. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support process optimization and drug development efforts.

Synthetic Pathway Overview

The synthesis of Ziprasidone from this compound is a multi-step process that begins with the formation of the oxindole core, followed by its chloroacetylation, reduction, and final condensation with 1-(1,2-benzisothiazol-3-yl)piperazine.

The overall synthetic scheme can be visualized as follows:

Ziprasidone_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine cluster_2 Final Condensation 6-Chlorooxindole 6-Chlorooxindole 5-(2-Chloroacetyl)-6-chlorooxindole 5-(2-Chloroacetyl)-6-chlorooxindole 6-Chlorooxindole->5-(2-Chloroacetyl)-6-chlorooxindole Chloroacetyl chloride, AlCl3 (Friedel-Crafts Acylation) This compound This compound 5-(2-Chloroacetyl)-6-chlorooxindole->this compound Reduction (e.g., Triethylsilane, Trifluoroacetic acid) Ziprasidone Ziprasidone This compound->Ziprasidone Condensation (Base, Solvent) 3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole 1-(1,2-benzisothiazol-3-yl)piperazine 1-(1,2-benzisothiazol-3-yl)piperazine 3-Chloro-1,2-benzisothiazole->1-(1,2-benzisothiazol-3-yl)piperazine Condensation Piperazine Piperazine Piperazine->1-(1,2-benzisothiazol-3-yl)piperazine 1-(1,2-benzisothiazol-3-yl)piperazine->Ziprasidone

Caption: Synthetic pathway to Ziprasidone via the this compound intermediate.

Key Intermediates and Their Synthesis

Synthesis of this compound

This key intermediate is typically prepared in a two-step process from 6-chlorooxindole.

Step 1: Friedel-Crafts Acylation of 6-Chlorooxindole

6-Chlorooxindole is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 5-(2-chloroacetyl)-6-chlorooxindole.[1]

Step 2: Reduction of the Carbonyl Group

The carbonyl group of 5-(2-chloroacetyl)-6-chlorooxindole is then reduced to a methylene group. A common method for this reduction is the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid.[1][2] This step yields the desired intermediate, this compound.

Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine

This second key intermediate is synthesized by the condensation of 3-chloro-1,2-benzisothiazole with piperazine.[1]

The Crucial Condensation Step: Formation of Ziprasidone

The final and critical step in this synthetic route is the condensation of this compound with 1-(1,2-benzisothiazol-3-yl)piperazine. This reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent.[3]

Quantitative Data Summary

The efficiency of the Ziprasidone synthesis can vary depending on the specific reaction conditions employed. The following table summarizes quantitative data from various reported methods for the key condensation step.

ReferenceReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
U.S. Patent 5,312,9255-(2-chloroethyl)-6-chloro-oxindole, 1-(1,2-benzisothiazol-3-yl)piperazineSodium CarbonateAqueousReflux14Not SpecifiedNot Specified
U.S. Patent 8,178,674 B25-(2-chloroethyl)-6-chloro-oxindole, 1-(1,2-benzisothiazol-3-yl)piperazineNot SpecifiedDe-ionized water98-10012-15Not Specified>99.8
Defensive Publication Series, Art. 39536-chloro-5-(2-chloroethyl) indolin-2-one, 3-(piperazin-1-yl)benzo[d]isothiazoleSodium Carbonate, Sodium IodideWater100-10516Not Specified99.15 (of intermediate)
WO 2009/116085 A2This compound, piperazine benzisothiazole hydrochlorideSodium CarbonateWater with 1% Morwet D425Reflux12-16Not SpecifiedNot Specified

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of this compound

This protocol is based on the reduction of 5-(2-chloroacetyl)-6-chlorooxindole.

Materials:

  • 5-(2-chloroacetyl)-6-chlorooxindole

  • Trifluoroacetic acid

  • Triethylsilane

  • Methanol

Procedure:

  • A mixture of 5-(2-chloroacetyl)indolin-2-one (50 g), trifluoroacetic acid (175 ml), and triethylsilane (57.17 g) is heated to 45-50°C and stirred for 5 hours at this temperature.[3]

  • The reaction mixture is then cooled to 25-30°C.[3]

  • Methanol is added, and the mixture is further cooled to 0-5°C and stirred for 90 minutes.[3]

  • The resulting solid is filtered, washed with methanol and then with water, and dried to yield the title compound.[3]

    • Yield: 46 g[3]

    • Purity (HPLC): 99.15%[3]

Protocol 2: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine hydrochloride

This protocol describes the reaction of 3-chloro-1,2-benzisothiazole with piperazine.

Materials:

  • 3-chloro-1,2-benzisothiazole

  • Anhydrous piperazine

  • t-Butanol

  • Toluene

  • Isopropanol

  • Concentrated hydrochloric acid

Procedure:

  • Anhydrous piperazine (49.4 g) and t-butanol (10 mL) are heated to 100°C in a round bottom flask under a nitrogen atmosphere.

  • A solution of 3-chloro-1,2-benzisothiazole (19.45 g) in t-butanol (10 mL) is slowly added to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C.

  • The mixture is then heated to reflux (121°C) for 24 hours.

  • After cooling to 85°C, water (120 mL) is added, and the solution is filtered.

  • The pH of the filtrate is adjusted to 12.2 with 50% aqueous sodium hydroxide, and the aqueous solution is extracted with toluene.

  • The combined toluene layers are washed with water and concentrated under vacuum.

  • Isopropanol (210 mL) is added to the concentrate, and the pH is adjusted to 3.8 with concentrated hydrochloric acid.

  • The resulting slurry is cooled to 0°C, stirred for 45 minutes, and filtered. The solid is washed with cold isopropanol and dried under vacuum to afford the hydrochloride salt.

    • Yield: 23.59 g (80%)

Protocol 3: Synthesis of Ziprasidone

This protocol details the final condensation step.

Materials:

  • This compound (100 g)

  • 1-(1,2-benzisothiazol-3-yl)piperazine (210 g)

  • De-ionized water (2.0 L)

Procedure:

  • To de-ionized water (2.0 L), add 5-(2-chloroethyl)-6-chloro-oxindole (100 g) and 1-(1,2-benzisothiazol-3-yl)piperazine (210 g) at 30-35°C.

  • Slowly heat the mixture under stirring to 98-100°C over 60-80 minutes.

  • Stir the resultant mass for 10-15 hours at 98-100°C.

  • Monitor the reaction completion by HPLC.

  • Filter the suspended solid material at 98-100°C.

  • Suspend the wet cake in de-ionized water (2.0 L), heat to 90-95°C, and maintain for 30 minutes.

  • Filter the solid suspension at 90-95°C to obtain the crude Ziprasidone base.

Mechanism of Action of Ziprasidone: A Signaling Pathway Perspective

Ziprasidone's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems in the brain.[4] It exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at these sites.[4][5] This dual antagonism is believed to be crucial for its efficacy in treating both the positive and negative symptoms of schizophrenia.[4] Additionally, Ziprasidone acts as an agonist at the 5-HT1A receptor and moderately inhibits the reuptake of norepinephrine and serotonin.[5]

Ziprasidone_Signaling cluster_pre Presynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor 5HT1A_Receptor Serotonin 5-HT1A Receptor Serotonin_Release->5HT1A_Receptor SERT Serotonin Transporter Serotonin_Release->SERT Norepinephrine_Release Norepinephrine Release NET Norepinephrine Transporter Norepinephrine_Release->NET Therapeutic_Effect_Positive Therapeutic_Effect_Positive D2_Receptor->Therapeutic_Effect_Positive ↓ Positive Symptoms Therapeutic_Effect_Negative Therapeutic_Effect_Negative 5HT2A_Receptor->Therapeutic_Effect_Negative ↓ Negative Symptoms Therapeutic_Effect_Mood Therapeutic_Effect_Mood 5HT1A_Receptor->Therapeutic_Effect_Mood ↑ Mood Regulation Therapeutic_Effect_Mood_NE Therapeutic_Effect_Mood_NE NET->Therapeutic_Effect_Mood_NE ↑ Norepinephrine Therapeutic_Effect_Mood_5HT Therapeutic_Effect_Mood_5HT SERT->Therapeutic_Effect_Mood_5HT ↑ Serotonin Ziprasidone Ziprasidone Ziprasidone->D2_Receptor Antagonist Ziprasidone->5HT2A_Receptor Antagonist Ziprasidone->5HT1A_Receptor Agonist Ziprasidone->NET Inhibitor Ziprasidone->SERT Inhibitor

Caption: Simplified signaling pathway of Ziprasidone's mechanism of action.

Conclusion

The synthesis of Ziprasidone via the this compound intermediate is a well-established and industrially relevant process. Understanding the nuances of each synthetic step, from the formation of the key intermediates to the final condensation reaction, is critical for achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including detailed protocols and quantitative data, to aid in the efficient and scalable production of this important antipsychotic medication. Further optimization of reaction conditions and purification methods can lead to improved process economics and a higher quality final product.

References

An In-depth Technical Guide to 5-(2-Chloroethyl)-6-chlorooxindole: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chloroethyl)-6-chlorooxindole, a crucial intermediate in the synthesis of the atypical antipsychotic agent, Ziprasidone. The document details its discovery and historical significance in pharmaceutical development. It presents a thorough examination of its synthesis, including the initial two-step process involving Friedel-Crafts acylation and subsequent reduction, alongside improved, more efficient one-pot methodologies. Detailed experimental protocols for key synthetic steps are provided. The guide also consolidates the compound's physicochemical and spectral data into structured tables for easy reference. Visual diagrams of the synthetic pathways are included to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the atypical antipsychotic drug, Ziprasidone. It was identified as a key synthetic intermediate in the preparation of Ziprasidone, which was first disclosed in U.S. Patent 4,831,031.[1] This patent laid the groundwork for the synthesis of a new class of compounds with potential antipsychotic activity. This compound serves as the foundational scaffold onto which the piperazinyl-benzisothiazole moiety of Ziprasidone is attached.[1]

The initial synthesis described in the patent literature established a two-step process starting from 6-chlorooxindole.[1] Over the years, various research efforts have focused on optimizing the synthesis of this intermediate to improve yield, purity, and safety, leading to the development of more streamlined one-pot procedures.[2][3] These advancements have been crucial for the large-scale manufacturing of Ziprasidone. The compound is also recognized as a potential impurity in the final drug product, making its synthesis and characterization a critical aspect of quality control in the pharmaceutical industry.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₉Cl₂NOChemicalBook
Molecular Weight 230.09 g/mol ChemicalBook
Appearance White to yellow or orange powder/crystalChemicalBook
Melting Point 218-221 °CChemicalBook
Boiling Point (Predicted) 393.8 ± 42.0 °CChemicalBook
Density (Predicted) 1.376 ± 0.06 g/cm³ChemicalBook
Solubility Soluble in Dimethylformamide (DMF)ChemicalBook
CAS Number 118289-55-7ChemicalBook
Table 2: Spectral Data for this compound
Spectrum TypeDataSource
¹H NMR Data not fully available in search results.-
¹³C NMR Data not fully available in search results.-
IR Data not available in search results.-
Mass Spectrometry Data not available in search results.-

Note: While the existence of NMR spectra is confirmed in the literature, specific peak assignments were not available in the provided search results.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from 6-chlorooxindole. An improved one-pot synthesis has also been developed.

Primary Synthesis Route: Two-Step Process

The primary and historically significant route involves two main steps:

  • Friedel-Crafts Acylation: Reaction of 6-chlorooxindole with chloroacetyl chloride.

  • Reduction: Reduction of the resulting ketone to the ethyl derivative.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 6-Chlorooxindole 6-Chlorooxindole Intermediate_Ketone 5-(2-Chloroacetyl)-6-chlorooxindole 6-Chlorooxindole->Intermediate_Ketone  AlCl₃, CS₂ Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_Ketone Intermediate_Ketone_ref 5-(2-Chloroacetyl)-6-chlorooxindole Reducing_agent Triethylsilane / TFA Final_Product This compound Reducing_agent->Final_Product Intermediate_Ketone_ref->Final_Product G cluster_0 One-Pot Synthesis Reactants 6-Chlorooxindole + Chloroacetyl chloride Final_Product This compound Reactants->Final_Product  Selective deoxygenation Reagents Lewis Acid (e.g., AlCl₃) + Tetramethyldisiloxane (TMDS) Reagents->Final_Product

References

Unveiling the Pharmacological Potential of 5-(2-Chloroethyl)-6-chlorooxindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential pharmacological activities of 5-(2-Chloroethyl)-6-chlorooxindole derivatives. The core focus of this document is to present the available quantitative data on their anti-proliferative activities, detail the experimental protocols for their synthesis and biological evaluation, and visualize the key chemical and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Proliferative Activity of this compound Derivatives

The primary pharmacological activity reported for derivatives of this compound is their anti-proliferative effect against a range of human cancer cell lines. Research conducted by Meti et al. has led to the synthesis and evaluation of two main classes of derivatives: biphenyl-substituted indolin-2-ones and other C3- and N1-substituted analogs. A selection of these compounds was screened by the National Cancer Institute (NCI) against their 60-cell line panel.

Biphenyl Derived 5-Substituted-Indolin-2-Ones

A series of novel biphenyl derived 5-substituted-indolin-2-one derivatives were synthesized by reacting 6-chloro-5-(2-chloroethyl)-indolin-2-one with cyclic secondary amines, followed by condensation with bromomethylcyanobiphenyl.[1] The nitrile group in some of these compounds was further converted to tetrazole and oxadiazole rings.[1] Several of these compounds exhibited moderate to potent anti-proliferative activity.[1]

Table 1: Percentage Growth Inhibition (GI%) of Biphenyl Derived 5-Substituted-Indolin-2-Ones at 10µM Concentration against Selected Cancer Cell Lines

CompoundDerivative ClassCancer Cell LineGrowth Inhibition (%)
5b PiperidineProstate Cancer (PC-3)~50
5e MorpholineProstate Cancer (PC-3)~50
5f 1-MethylpiperazineNon-Small Cell Lung Cancer (EKVX)41.13
Non-Small Cell Lung Cancer (NCI-H226)31.25
CNS Cancer (SNB-75)39.91
Melanoma (UACC-62)27.82
Renal Cancer (ACHN)23.88
Renal Cancer (CAKI-1)38.65
Renal Cancer (UO-31)34.43
Breast Cancer (MDA-MB-468)35.5
7g Tetrazole with 2-(2-(piperazin-1-yl)ethoxy)ethanolNon-Small Cell Lung Cancer (EKVX)52.63
Melanoma (UACC-62)25.13
Prostate Cancer (PC-3)43.86
6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 3-(alkyl/aryl-2-ylidene)indolin-2-ones

Another series of derivatives were synthesized by substituting the chloroethyl group of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one and by condensation reactions at the C3 position.[2] Selected compounds from this series demonstrated significant growth inhibitory effects and were further evaluated in a 5-dose concentration study by the NCI.[2]

Table 2: Growth Inhibition (GI%) Range of Selected 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones at 10⁻⁵ M Concentration [2]

CompoundR Group at the ethyl side chainGrowth Inhibition Range (%)
3a Imidazole1.22 - 76.30
3b 1,2,4-Triazole2.85 - 76.03
3e Morpholine10.98 - 82.05

Experimental Protocols

This section details the methodologies for the synthesis of the this compound derivatives and the protocol for the in vitro anti-proliferative screening.

Synthesis of Biphenyl Derived 5-Substituted-Indolin-2-Ones[1]

The synthesis of these derivatives involves a multi-step process, which is initiated from 6-chloro-5-(2-chloroethyl)-indolin-2-one.

Step 1: Synthesis of 6-chloro-5-(2-(substituted amino)ethyl)-1,3-dihydro-2H-indol-2-one (3a-h) A mixture of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one (1) (0.01 mol), the respective cyclic secondary amine (2a-h) (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in dimethylformamide (DMF) (25 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol.

Step 2: Synthesis of 4'-((6-chloro-5-(2-(substituted amino)ethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (5a-h) To a solution of the appropriate intermediate (3a-h) (0.01 mol) in dry DMF (20 mL), anhydrous potassium carbonate (0.015 mol) is added, and the mixture is stirred for 30 minutes at room temperature. Then, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (4) (0.01 mol) is added, and the reaction mixture is stirred for 12-15 hours at room temperature. The reaction is monitored by TLC. After completion, the mixture is poured into ice-cold water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.

Step 3: Synthesis of 6-chloro-5-(2-(substituted amino)ethyl)-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-dihydro-2H-indol-2-one (7a-h) A mixture of the nitrile derivative (5a-h) (0.005 mol), sodium azide (0.015 mol), and ammonium chloride (0.015 mol) in DMF (20 mL) is refluxed for 36-48 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water containing a small amount of hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the tetrazole derivatives.

In Vitro Anti-Proliferative Assay (NCI-60 Screen)[3]

The anti-proliferative activity of the synthesized compounds was evaluated at the National Cancer Institute (NCI), Bethesda, USA, against a panel of 60 human cancer cell lines.

  • Cell Lines: The 60 human tumor cell lines are derived from nine different cancer types: leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer.

  • Initial Single-Dose Screening: The compounds are initially tested at a single concentration of 10⁻⁵ M.

  • Incubation: The cancer cells are incubated with the test compounds for 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) protein assay is used to determine cell viability.

  • Data Analysis: The results are expressed as a percentage of growth inhibition (GI%).

  • Five-Dose Assay: For compounds showing significant growth inhibition in the single-dose screen, a five-dose assay is performed to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Visualizations

The following diagrams illustrate the synthetic pathways and the experimental workflow described in this guide.

Synthesis_of_Biphenyl_Derivatives cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Start1 6-chloro-5-(2-chloroethyl) -indolin-2-one (1) Step1 Step 1: Nucleophilic Substitution Start1->Step1 Start2 Cyclic Secondary Amine (2a-h) Start2->Step1 Start3 4'-(bromomethyl)-[1,1'-biphenyl] -2-carbonitrile (4) Step2 Step 2: N-Alkylation Start3->Step2 Start4 Sodium Azide & Ammonium Chloride Step3 Step 3: Tetrazole Formation Start4->Step3 Product1 Intermediate (3a-h) Step1->Product1 Product2 Biphenyl Nitrile Derivatives (5a-h) Step2->Product2 Product3 Biphenyl Tetrazole Derivatives (7a-h) Step3->Product3 Product1->Step2 Product2->Step3

Caption: Synthetic pathway for biphenyl derivatives.

NCI60_Workflow Start Synthesized this compound Derivatives SingleDose Single-Dose Screening (10 µM) Start->SingleDose Incubation48h_1 48h Incubation with 60 Cancer Cell Lines SingleDose->Incubation48h_1 SRB_Assay_1 Sulforhodamine B (SRB) Assay Incubation48h_1->SRB_Assay_1 DataAnalysis_1 Calculate % Growth Inhibition SRB_Assay_1->DataAnalysis_1 Decision Significant Growth Inhibition? DataAnalysis_1->Decision FiveDose Five-Dose Screening Decision->FiveDose Yes End Pharmacological Profile Decision->End No Incubation48h_2 48h Incubation FiveDose->Incubation48h_2 SRB_Assay_2 SRB Assay Incubation48h_2->SRB_Assay_2 DataAnalysis_2 Calculate GI50, TGI, LC50 SRB_Assay_2->DataAnalysis_2 DataAnalysis_2->End

Caption: NCI-60 anti-proliferative screening workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the manufacturing of the antipsychotic drug Ziprasidone.[1][2][3] The synthesis is a two-step process involving the Friedel-Crafts acylation of 6-chlorooxindole followed by a reduction of the resulting keto group.

Chemical Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction 6-chlorooxindole 6-Chlorooxindole Intermediate 6-chloro-5-(chloroacetyl)oxindole 6-chlorooxindole->Intermediate AlCl3 Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Triethylsilane, Trifluoroacetic Acid

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section details the methodologies for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 6-chloro-5-(chloroacetyl)oxindole

This step involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

  • 6-chlorooxindole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (or another suitable halogenated hydrocarbon solvent)

Procedure:

  • In a suitable reaction vessel, suspend 6-chlorooxindole in a halogenated hydrocarbon solvent like dichloromethane.

  • Add aluminum chloride (AlCl₃) to the suspension.

  • Add chloroacetyl chloride to the reaction mixture.

  • The reaction is typically carried out at a controlled temperature.

  • Upon completion, the reaction is quenched, and the product, 6-chloro-5-(chloroacetyl)oxindole, is isolated and purified.

Note: This is a general procedure based on established Friedel-Crafts acylation reactions. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Step 2: Synthesis of this compound

This step involves the reduction of the carbonyl group of 6-chloro-5-(chloroacetyl)oxindole to a methylene group using a reducing agent. A common method employs triethylsilane in the presence of a strong acid like trifluoroacetic acid.[4][5]

Materials:

  • 6-chloro-5-(chloroacetyl)oxindole (product from Step 1)

  • Trifluoroacetic acid

  • Triethylsilane

  • Chilled water

Procedure: [4][5]

  • Charge a 3-liter three-neck flask with 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-(chloroacetyl)oxindole under a nitrogen atmosphere at 25 to 30°C.[4][5]

  • Stir the mixture for 15 minutes and then cool to 0 to 5°C with continuous stirring.[4][5]

  • Slowly add 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is maintained between 0 to 5°C.[4][5]

  • Stir the reaction mixture for an additional 30 minutes at 0 to 5°C.[4][5]

  • Allow the reaction mixture to gradually warm to 30 to 35°C and continue stirring for 6 hours.[4][5]

  • Cool the reaction mixture to 5 to 10°C and slowly add chilled water.[4][5]

  • Stir the resulting mixture for 1 hour.[4][5]

  • Filter the solid product.[4][5]

  • Wash the solid with water until the filtrate is neutral.[5]

  • Suck dry the product and then dry it under a vacuum at 40-45°C.[5]

An alternative one-pot process has been reported which utilizes a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, avoiding the isolation of the potentially hazardous ketone precursor.[1][2]

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis protocol.

ParameterValueReference
Starting Material6-chloro-5-(2-chloroacetyl)indolin-2-one[3]
Amount of Starting Material50 g[3]
ReagentsTrifluoroacetic acid (175 ml), Triethylsilane (57.17 g)[3]
Reaction Temperature45-50°C[3]
Reaction Time5 hours[3]
Yield 46 g [3]
Melting Point 215-225°C [3]
HPLC Purity 99.15% [3]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol for this compound.

experimental_workflow start Start step1 Step 1: Friedel-Crafts Acylation (6-chlorooxindole + Chloroacetyl chloride) start->step1 step2 Step 2: Reduction (Intermediate + Triethylsilane + Trifluoroacetic Acid) step1->step2 isolation Isolation & Purification (Filtration, Washing, Drying) step2->isolation product Final Product: This compound isolation->product

References

Application Notes: Improved One-Pot Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1][2] Ziprasidone is utilized for the treatment of schizophrenia and bipolar disorder.[3] The purity and efficient synthesis of this intermediate are paramount for the successful and cost-effective manufacturing of the final active pharmaceutical ingredient (API). Traditional multi-step syntheses can be time-consuming and may involve the isolation of potentially hazardous intermediates.[4][5] This document outlines an improved one-pot synthesis method that enhances efficiency and safety.

Principle of the Method

The improved one-pot synthesis involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride to form the intermediate 6-chloro-5-(2-chloroacetyl)indolin-2-one.[6][7] This intermediate is then reduced in the same reaction vessel without isolation, using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, to yield the desired product, this compound.[7][8] An alternative reported improvement involves a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, which also avoids the isolation of the intermediate.[5] This one-pot approach streamlines the process, reduces handling of a potentially hazardous intermediate, and has been successfully scaled up to a multi-kilogram scale.[4][5]

Applications

The primary application of this compound is as a key building block in the synthesis of Ziprasidone.[3][7] The subsequent step typically involves the reaction of this intermediate with 3-(1-piperazinyl)-1,2-benzisothiazole to form the Ziprasidone free base.[7][9] The quality of the this compound directly impacts the purity and yield of the final Ziprasidone API. Therefore, a robust and well-characterized synthesis protocol is essential for pharmaceutical development and manufacturing.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Material 6-chloro-5-(2-chloroacetyl)indolin-2-one6-chloro-5-(2-chloroacetyl)indolin-2-one
Reagents Trifluoroacetic acid, TriethylsilaneTrifluoroacetic acid, Triethylsilane
Reaction Time 5 hours6 hours
Reaction Temperature 45-50°C55-60°C
Yield 92% (46 g from 50 g starting material)Not explicitly stated in grams, but part of a multi-step synthesis
Purity (by HPLC) 99.15%99.90%
Reference [8][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Triethylsilane Reduction

This protocol is based on the reduction of 6-chloro-5-(2-chloroacetyl)indolin-2-one.

Materials:

  • 6-chloro-5-(2-chloroacetyl)indolin-2-one

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Methanol

  • Water

  • Nitrogen gas supply

  • Reaction flask with stirring and temperature control

Procedure:

  • To a suitable reaction flask under a nitrogen atmosphere, charge 6-chloro-5-(2-chloroacetyl)indolin-2-one (50 g), trifluoroacetic acid (175 ml), and triethylsilane (57.17 g) at a temperature of 25-30°C.[8]

  • Heat the reaction mixture to 45-50°C and maintain stirring for 5 hours at this temperature.[8]

  • After the reaction is complete, cool the mixture to 25-30°C.[8]

  • Add methanol to the reaction mixture, then cool to 0-5°C and stir for an additional 90 minutes.[8]

  • Filter the resulting solid product.[8]

  • Wash the filtered solid sequentially with methanol and then with water.[8]

  • Dry the product to obtain this compound.[8]

Purification (Optional):

  • The crude product can be purified by recrystallization or reslurrying in a suitable solvent system, such as acetonitrile/water, to achieve higher purity.[10]

Process Workflow Diagram

G cluster_0 One-Pot Synthesis of this compound A Charge 6-chloro-5-(2-chloroacetyl)indolin-2-one, Trifluoroacetic Acid, and Triethylsilane B Heat to 45-50°C and Stir for 5 hours A->B C Cool to 25-30°C B->C D Add Methanol, Cool to 0-5°C, and Stir C->D E Filter the Solid Product D->E F Wash with Methanol and Water E->F G Dry the Final Product: This compound F->G

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole from 6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the two-step synthesis of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the manufacturing of the antipsychotic drug Ziprasidone. The synthesis commences with the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride to yield the intermediate, 5-(chloroacetyl)-6-chlorooxindole. This intermediate is subsequently reduced to the final product using triethylsilane in the presence of trifluoroacetic acid. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The efficient and scalable preparation of this intermediate is of significant interest to the pharmaceutical industry. The described synthetic route involves a robust Friedel-Crafts acylation followed by a selective reduction, providing a reliable pathway to the desired product.

Chemical Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

Step 1: Friedel-Crafts Acylation

Step 2: Reduction

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplier
6-ChlorooxindoleC₈H₆ClNO167.5956341-37-8Sigma-Aldrich
Chloroacetyl chlorideC₂H₂Cl₂O112.9479-04-9Sigma-Aldrich
Aluminum chloride (anhydrous)AlCl₃133.347446-70-0Sigma-Aldrich
Carbon disulfideCS₂76.1475-15-0Sigma-Aldrich
5-(chloroacetyl)-6-chlorooxindoleC₁₀H₇Cl₂NO₂244.07118307-04-3(Intermediate)
Trifluoroacetic acidC₂HF₃O₂114.0276-05-1Sigma-Aldrich
TriethylsilaneC₆H₁₆Si116.28617-86-7Sigma-Aldrich
This compoundC₁₀H₉Cl₂NO230.09118289-55-7(Final Product)

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts Acylation6-chlorooxindole, Chloroacetyl chloride, AlCl₃Carbon disulfideReflux3~75-85
2Reduction5-(chloroacetyl)-6-chlorooxindole, Triethylsilane, Trifluoroacetic acidTrifluoroacetic acid0-356.5High

Experimental Protocols

Step 1: Synthesis of 5-(chloroacetyl)-6-chlorooxindole (Friedel-Crafts Acylation)

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

  • 6-Chlorooxindole

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Carbon disulfide

  • Ice

  • Concentrated hydrochloric acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice bath.

  • To this suspension, slowly add chloroacetyl chloride (1.1 equivalents).

  • With vigorous stirring, add 6-chlorooxindole (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-(chloroacetyl)-6-chlorooxindole.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield a light brown solid.[1]

Step 2: Synthesis of this compound (Reduction)

This protocol is based on the procedure described in patent WO2003099198A2.[2]

Materials:

  • 5-(chloroacetyl)-6-chlorooxindole

  • Trifluoroacetic acid

  • Triethylsilane

  • Chilled water

  • Three-neck flask

  • Nitrogen inlet

  • Stirring apparatus

  • Cooling bath

Procedure:

  • In a 3-liter three-neck flask under a nitrogen atmosphere, charge 650 ml of trifluoroacetic acid and 130 gm of 5-(chloroacetyl)-6-chlorooxindole at 25 to 30°C.[2]

  • Stir the mixture for 15 minutes and then cool to 0 to 5°C with stirring.[2]

  • Slowly charge 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is maintained between 0 to 5°C.[2]

  • Stir the reaction mixture for 30 minutes at 0 to 5°C.[2]

  • Allow the reaction mixture to gradually warm to 30 to 35°C and stir for 6 hours.[2]

  • Cool the reaction mixture to 5 to 10°C and slowly add chilled water to precipitate the product.[2]

  • Stir the mixture for 1 hour and then filter the solids.[2]

  • Wash the collected solid with water until the filtrate is neutral.

  • Suck dry the product to obtain this compound. The product can be further dried under vacuum.

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction A1 6-Chlorooxindole R1 Reaction Flask (0-5°C to Reflux) A1->R1 A2 Chloroacetyl chloride A2->R1 A3 AlCl₃ in CS₂ A3->R1 W1 Quenching (Ice/HCl) R1->W1 3h P1 Workup & Purification W1->P1 I1 5-(chloroacetyl)- 6-chlorooxindole P1->I1 R2 Reaction Flask (0-35°C) I1->R2 B1 Trifluoroacetic acid B1->R2 B2 Triethylsilane B2->R2 W2 Precipitation (Chilled Water) R2->W2 6.5h P2 Filtration & Washing W2->P2 FP 5-(2-Chloroethyl)- 6-chlorooxindole P2->FP

References

Application Notes and Protocols for the Selective Reduction of 5-(2-chloroacetyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective reduction of the keto functional group in 5-(2-chloroacetyl)-6-chlorooxindole to yield 5-(2-hydroxyacetyl)-6-chlorooxindole, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on chemoselective methods that preserve the chloroacetyl moiety and the oxindole core.

Introduction

5-(2-chloroacetyl)-6-chlorooxindole is a critical building block in medicinal chemistry. Its selective reduction to the corresponding secondary alcohol, 5-(2-hydroxyacetyl)-6-chlorooxindole, is a crucial transformation that requires mild and specific reducing agents to avoid unwanted side reactions, such as the reduction of the chloro group or the lactam function of the oxindole ring. This document outlines three effective methodologies for this selective reduction: Meerwein-Ponndorf-Verley (MPV) Reduction, Catalytic Transfer Hydrogenation, and a carefully controlled Sodium Borohydride Reduction.

Data Presentation

The following table summarizes the typical quantitative data for the described reduction methodologies. Please note that actual results may vary depending on the specific reaction scale and conditions.

MethodologyReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxideIsopropanol80-854-885-95>98
Catalytic Transfer Hydrogenation RuCl₂(PPh₃)₃ / IsopropanolToluene80-1006-1290-97>99
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol/DCM0 to RT1-380-90>97

Experimental Protocols

Methodology 1: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for the reduction of ketones and aldehydes to their corresponding alcohols.[1][2][3] It utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[1][2][3]

Materials:

  • 5-(2-chloroacetyl)-6-chlorooxindole

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a distillation head

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a distillation head, add 5-(2-chloroacetyl)-6-chlorooxindole (1.0 eq) and anhydrous toluene (10 mL per gram of substrate).

  • Add aluminum isopropoxide (1.1 eq) to the suspension.

  • Add anhydrous isopropanol (20 mL per gram of substrate).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with gentle stirring.

  • Slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 2M hydrochloric acid until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-(2-hydroxyacetyl)-6-chlorooxindole.

Methodology 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is another selective method for the reduction of ketones using a transition metal catalyst and a hydrogen donor, such as isopropanol.[4][5] This method often proceeds under neutral conditions with high yields.

Materials:

  • 5-(2-chloroacetyl)-6-chlorooxindole

  • Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]

  • Anhydrous isopropanol

  • Anhydrous toluene

  • Celite®

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with a stirrer

  • Filter funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask under an inert atmosphere, add 5-(2-chloroacetyl)-6-chlorooxindole (1.0 eq) and the ruthenium catalyst [RuCl₂(PPh₃)₃] (0.02 eq).

  • Add anhydrous toluene (10 mL per gram of substrate) and anhydrous isopropanol (10 mL per gram of substrate).

  • Heat the reaction mixture to 80-100 °C with stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.

Methodology 3: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent for ketones. Careful control of reaction conditions, such as temperature, is crucial to ensure the selective reduction of the ketone in the presence of the chloroacetyl group.

Materials:

  • 5-(2-chloroacetyl)-6-chlorooxindole

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve 5-(2-chloroacetyl)-6-chlorooxindole (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or HPLC. The reaction is usually complete within 1-3 hours.

  • Upon completion, quench the reaction by the careful addition of deionized water (10 mL).

  • Acidify the mixture to pH ~5-6 with 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the previous methods.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_product Product cluster_reagents Reduction Methodologies Start 5-(2-chloroacetyl)-6-chlorooxindole Product 5-(2-hydroxyacetyl)-6-chlorooxindole Start->Product Selective Reduction MPV Meerwein-Ponndorf-Verley (Al(O-iPr)₃, i-PrOH) CTH Catalytic Transfer Hydrogenation (Ru catalyst, i-PrOH) NaBH4 Sodium Borohydride (NaBH₄, MeOH/DCM)

Caption: Reaction pathway for the selective reduction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Starting Material B 2. Add Reagents/Catalyst A->B C 3. Control Temperature & Stir B->C D 4. Monitor Progress (TLC/HPLC) C->D E 5. Quench Reaction D->E Reaction Complete F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification (Recrystallization/Chromatography) G->H I 9. Characterization (NMR, HPLC, MS) H->I

Caption: General experimental workflow for the reduction.

References

The Dynamic Duo: Triethylsilane and Trifluoroacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The combination of triethylsilane (TES) and trifluoroacetic acid (TFA) has emerged as a powerful and versatile reagent system in organic synthesis. This pairing is renowned for its ability to effect a range of chemical transformations, most notably ionic hydrogenations, under relatively mild conditions. Its utility spans from the reduction of various functional groups to the cleavage of protecting groups, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

This document provides a detailed overview of the applications of the TES/TFA system, complete with experimental protocols and quantitative data to guide researchers in its effective use.

Core Applications

The TES/TFA system is most commonly employed for the following transformations:

  • Ionic Hydrogenation of Alkenes: This method is particularly effective for the reduction of tri- and tetra-substituted alkenes, as well as aryl-substituted alkenes, which can form stable carbocation intermediates upon protonation by TFA.[2]

  • Reduction of Carbonyls: Aldehydes and ketones can be reduced to their corresponding alcohols. Under stronger acidic conditions, they can be fully reduced to the corresponding methylene (-CH₂-) group.[1][3]

  • Reductive Amination: A one-pot reaction that efficiently converts aldehydes and ketones into amines in the presence of an amine source.[1][4]

  • Deoxygenation of Alcohols and Ethers: Alcohols and ethers that can form stable carbocation intermediates are readily reduced to the corresponding alkanes.[1][5]

  • Deprotection of Protecting Groups: TES acts as an effective carbocation scavenger during the acidic cleavage of protecting groups, such as those used in peptide synthesis.[6]

Mechanism of Action: Ionic Hydrogenation

The primary mechanism through which the TES/TFA system operates is ionic hydrogenation. The process is initiated by the protonation of the substrate by the strong acid, TFA, which generates a carbocation intermediate. This is followed by the transfer of a hydride from triethylsilane to the carbocation, yielding the reduced product and the stable triethylsilyl cation.[1]

Ionic_Hydrogenation cluster_substrate Substrate Activation cluster_reduction Hydride Transfer Substrate Substrate (e.g., Ketone) Protonated_Substrate Protonated Substrate Substrate->Protonated_Substrate + H⁺ (from TFA) Carbocation Carbocation Intermediate Protonated_Substrate->Carbocation - H₂O TES Triethylsilane (Et₃SiH) Reduced_Product Reduced Product (e.g., Alkane) Carbocation->Reduced_Product + H⁻ (from TES) TES_cation Triethylsilyl Cation (Et₃Si⁺) TES->TES_cation

Caption: General mechanism of ionic hydrogenation.

Quantitative Data Summary

The following tables summarize representative quantitative data for various reactions utilizing the triethylsilane and trifluoroacetic acid system.

Table 1: Ionic Hydrogenation of Alkenes

SubstrateProductYield (%)Temperature (°C)Time (h)Reference
Iodo-substituted alkeneSaturated iodo-alkaneQuantitativeRoom TempNot Specified[2]
Δ⁸(⁹)-estrone derivativetrans-B/C fused estrone derivative87Not SpecifiedNot Specified[2]
Exocyclic unsaturated esterSaturated esterGoodNot SpecifiedNot Specified[2]
Dihydropyrimidine thioneChiral thiourea81Not SpecifiedNot Specified[2]

Table 2: Reductive Amination

Aldehyde/KetoneAmineProductYield (%)Temperature (°C)Time (h)Reference
Aromatic/Aliphatic AldehydesElectron-poor heterocyclic aminesAlkylated aminesHighReflux (CH₂Cl₂)Fast[4]
4-Nitrobenzaldehyde2-AminopyrimidineN-(4-nitrobenzyl)pyrimidin-2-amineNot specifiedReflux (~40)1-2[1]

Table 3: Deprotection in Peptide Synthesis

Protected Amino AcidScavenger SystemDeprotection EfficiencyNotesReference
Cysteine(Trityl)TES/TFAHighTES is a better scavenger than ethanedithiol for high cysteine-content peptides.[6]
TryptophanTES/TFAHighReduces the indole ring of tryptophan.[6]
Selenocysteine(4-methoxybenzyl)TFA/TES/thioanisoleCompleteReaction at 40°C for 4 hours.[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde

This protocol describes a general method for the reductive amination of an aldehyde with a heterocyclic amine using triethylsilane and trifluoroacetic acid.[1][4]

Reductive_Amination_Workflow Start Combine Aldehyde and Amine in CH₂Cl₂ Add_TES Add Triethylsilane (1.5 equiv) Start->Add_TES Add_TFA Slowly Add Trifluoroacetic Acid (2.0 equiv) Add_TES->Add_TFA Heat Heat to Reflux (~40°C) Add_TFA->Heat Monitor Monitor by TLC or LC-MS (1-2 h) Heat->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Quench Quench with sat. NaHCO₃ (aq) Cooldown->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry_Concentrate Dry (Na₂SO₄) and Concentrate Extract->Dry_Concentrate Purify Purify (Column Chromatography or Crystallization) Dry_Concentrate->Purify Product Isolated Secondary Amine Purify->Product

Caption: Experimental workflow for reductive amination.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylsilane (1.5 equiv)

  • Trifluoroacetic acid (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).[1]

  • Dissolve the starting materials in dichloromethane to a concentration of approximately 0.2 M.[1]

  • Add triethylsilane (1.5 equiv) to the solution.[1]

  • Slowly add trifluoroacetic acid (2.0 equiv) to the stirred solution. An exothermic reaction may be observed.[1]

  • Heat the reaction mixture to reflux (approximately 40 °C).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.[1]

  • Extract the aqueous layer twice with dichloromethane.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.[1]

Protocol 2: General Procedure for the Reduction of an Alcohol to a Methylene Group

This protocol outlines a general method for the deoxygenation of an alcohol that can form a stable carbocation.[5][8]

Materials:

  • Alcohol (1.0 equiv)

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting alcohol (1.0 equiv) in trifluoroacetic acid.[8]

  • Add triethylsilane to the solution.[8]

  • Stir the reaction mixture at room temperature.[8]

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary, for example, a specific reaction was reported to be stirred for 3 hours.[8]

  • Upon completion, dilute the reaction mixture with dichloromethane.[8]

  • Proceed with a standard aqueous workup, typically involving neutralization with a base like sodium bicarbonate, followed by extraction, drying, and concentration.

  • Purify the crude product as necessary.

Protocol 3: General Procedure for Deprotection of Protecting Groups in Peptide Synthesis

This protocol provides a general guideline for the use of triethylsilane as a scavenger during the TFA-mediated cleavage of protecting groups in solid-phase peptide synthesis.[6]

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Other scavengers as needed (e.g., water, thioanisole)

  • Ether (for precipitation)

Procedure:

  • Suspend the dried peptidyl-resin in a cleavage cocktail. A common cocktail consists of TFA with scavengers. For example, a mixture of TFA/H₂O/TIPS (triisopropylsilane, a related silane) in a ratio of 88:5:5:2 has been used.[6] For the deprotection of S-trityl groups on cysteine, 2 equivalents of triethylsilane per protecting group in neat trifluoroacetic acid can be used.[6]

  • Stir the suspension at room temperature for a specified time, typically 1-3 hours.[6]

  • Filter the resin and wash it with TFA.

  • Remove the TFA and other volatile components from the filtrate under a stream of nitrogen.[6]

  • Precipitate the crude peptide by adding cold ether.

  • Isolate the peptide by centrifugation and decantation of the ether.

  • Wash the peptide pellet with cold ether to remove residual scavengers and byproducts.

  • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

References

Application Notes and Protocols for the Characterization of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the synthesis of the antipsychotic drug Ziprasidone.[1][2][3] Detailed protocols for various analytical methods are provided to ensure accurate and reproducible results.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound (C₁₀H₉Cl₂NO, Mol. Wt.: 230.09 g/mol , CAS: 118289-55-7) are crucial for its use in pharmaceutical synthesis.[4][5][6] The primary analytical techniques for its characterization include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete analysis.

Data Presentation: NMR Spectral Data
Technique Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR¹H~10.5br s-NH
~7.3s-Ar-H
~6.9s-Ar-H
~3.8t~6.5-CH₂-Cl
~3.5s--CH₂-CO-
~3.1t~6.5Ar-CH₂-
¹³C NMR¹³C~176--C=O
~140--Ar-C
~130--Ar-C
~128--Ar-C
~127--Ar-C
~125--Ar-C
~110--Ar-C
~42---CH₂-Cl
~36---CH₂-CO-
~33--Ar-CH₂-

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The assignments are predicted based on the structure and data from related compounds.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Ensure complete dissolution by gentle vortexing or sonication.[7]

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Data Presentation: Mass Spectrometry Data
Technique Ionization Mode m/z Assignment
LC-MSESI+230.0[M+H]⁺
232.0[M+H]⁺ (isotope peak for ²Cl)
GC-MSEI229[M]⁺
194[M-Cl]⁺
166[M-CH₂CH₂Cl]⁺

Note: The fragmentation pattern is predicted and may vary depending on the instrument conditions.

Experimental Protocol: Mass Spectrometry

Sample Preparation (for LC-MS):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) - ESI:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psig.

  • Drying Gas Temperature: 350 °C.

  • Scan Range: m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS) - EI:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis. The method described below is adapted from the analysis of Ziprasidone and its impurities.[8][9][10][11]

Data Presentation: HPLC Purity Analysis
Parameter Value
Retention Time (tR) ~4.5 min
Purity (by area %) >98.0%

Note: The retention time is approximate and can vary based on the specific HPLC system and conditions.

Experimental Protocol: HPLC

Chromatographic Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a UV detector.

  • Column: Zorbax SB C8 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Solution Preparation:

  • Diluent: Mobile phase.

  • Standard Solution: Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare a solution of the test sample in the diluent at a concentration of approximately 0.1 mg/mL.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Data Presentation: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment
~3200Strong, BroadN-H Stretch (amide)
~1710StrongC=O Stretch (amide, lactam)
~1620MediumC=C Stretch (aromatic)
~1480MediumC-H Bend (aromatic)
~800StrongC-Cl Stretch

Note: The wavenumbers are approximate.

Experimental Protocol: FTIR Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • ATR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the spectrum.

  • KBr Pellet:

    • Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the spectrometer and collect the spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1H and 13C Spectra filter->acquire process Process FID (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Chemical Shift, Integration, Coupling) process->analyze hplc_workflow A Prepare Mobile Phase and Solutions B Equilibrate HPLC System A->B C Inject Blank B->C D Inject Standard (System Suitability) C->D E Inject Sample D->E F Data Acquisition E->F G Data Analysis (Purity Calculation) F->G analytical_techniques_relationship cluster_structure Structural Elucidation cluster_purity Purity & Quantitative Analysis Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Confirms Connectivity MS Mass Spectrometry Compound->MS Confirms Molecular Weight IR IR Spectroscopy Compound->IR Identifies Functional Groups HPLC HPLC Compound->HPLC Determines Purity

References

Application Notes & Protocols for Purity Assessment of 5-(2-Chloroethyl)-6-chlorooxindole by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. 5-(2-Chloroethyl)-6-chlorooxindole is a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods are essential for its purity assessment to ensure the quality and consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used chromatographic techniques for this purpose.[1]

This document provides detailed application notes and protocols for the purity assessment of this compound using both a stability-indicating HPLC method and a complementary GC method for the analysis of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including moderately polar and non-volatile substances like this compound.[1] A reverse-phase HPLC method with UV detection is proposed for its purity validation.

Application Note: HPLC Purity Assessment

This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.[2][3] The use of a C18 column provides excellent resolving power for non-polar to moderately polar compounds. A gradient elution with acetonitrile and water (acidified with phosphoric acid to improve peak shape) allows for the effective separation of impurities with a wide range of polarities.[1][4] UV detection is suitable as the oxindole ring system contains a chromophore that absorbs in the UV region.

Experimental Protocol: HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to get a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of diluent to get a concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.[5]

4. Data Analysis:

  • The purity of the sample is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.

  • Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.

Data Presentation: HPLC

Table 1: Hypothetical HPLC Purity Analysis Data for this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.05Unknown Impurity 1
28.230000.10Starting Material
312.5297900099.30This compound
415.860000.20Unknown Impurity 2
518.175000.25Dimer Impurity
Total 3000000 100.00

Gas Chromatography (GC) Method

GC is an ideal technique for the analysis of volatile and semi-volatile organic impurities that may not be detected by HPLC.[6] A GC-MS method provides high sensitivity and specificity for the identification and quantification of such impurities.[7]

Application Note: GC Impurity Profiling

This GC method is intended to be a complementary technique to HPLC for a comprehensive purity assessment. It is particularly useful for detecting residual solvents and other volatile process-related impurities. A non-polar DB-5ms column is a good general-purpose column for the separation of a wide range of compounds.[8] The use of a mass spectrometer (MS) as a detector allows for the positive identification of unknown impurities based on their mass spectra.

Experimental Protocol: GC

1. Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 40-450 amu.

  • Injection Volume: 1 µL (split ratio 20:1).

3. Sample Preparation:

  • Standard/Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve it in 5 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Vortex the solution to ensure complete dissolution.

4. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related compounds.

Data Presentation: GC

Table 2: Hypothetical GC-MS Analysis Data for Volatile Impurities in this compound

Retention Time (min)Peak AreaArea %Tentative Identification (based on MS)
4.55000.02Toluene (Residual Solvent)
9.812000.05Chlorobenzene (Starting Material)
17.2249830099.93This compound
Total 2500000 100.00

Visualization of Workflows

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation (Dissolution, Filtration) Sample_Receipt->Sample_Preparation HPLC_Analysis HPLC Analysis (Non-volatile impurities) Sample_Preparation->HPLC_Analysis GC_Analysis GC-MS Analysis (Volatile impurities) Sample_Preparation->GC_Analysis Data_Processing Data Processing (Integration, Identification) HPLC_Analysis->Data_Processing GC_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Final_Report Final Purity Report (Certificate of Analysis) Purity_Calculation->Final_Report

Caption: Workflow for the purity assessment of this compound.

HPLC_GC_Relationship cluster_hplc HPLC Method cluster_gc GC Method Purity_Assessment Comprehensive Purity Assessment of this compound HPLC_Target Primary Method for: - Main Component Assay - Non-volatile Impurities - Degradation Products Purity_Assessment->HPLC_Target Orthogonal Technique GC_Target Complementary Method for: - Volatile Impurities - Residual Solvents - Semi-volatile By-products Purity_Assessment->GC_Target Orthogonal Technique Combined_Purity_Profile Combined Purity Profile HPLC_Target->Combined_Purity_Profile GC_Target->Combined_Purity_Profile

Caption: Logical relationship between HPLC and GC methods for comprehensive purity analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Chloroethyl)-6-chlorooxindole is a crucial intermediate in the synthesis of the atypical antipsychotic medication Ziprasidone.[1][2][3][4] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a well-established and scalable two-step, one-pot process. The protocols have been compiled from various sources, including peer-reviewed publications and patents, to ensure a comprehensive and practical guide for researchers and process chemists.[1][5][6][7]

Synthetic Pathway Overview

The most common and scalable route to this compound involves a two-step process starting from 6-chlorooxindole. The first step is a Friedel-Crafts acylation with chloroacetyl chloride to form the intermediate 6-chloro-5-(chloroacetyl)oxindole. This is followed by a reduction of the ketone to yield the final product. An improved process allows for a one-pot synthesis, avoiding the isolation of the potentially hazardous α-chloroketone intermediate.[1][2][5]

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 6-chlorooxindole 6-chlorooxindole Intermediate 6-chloro-5-(chloroacetyl)oxindole 6-chlorooxindole->Intermediate Methylene chloride Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate Final_Product This compound Intermediate->Final_Product Reducing_agent Triethylsilane / Trifluoroacetic acid Reducing_agent->Final_Product

Figure 1: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Molar Ratios for Friedel-Crafts Acylation

ReagentMolecular Weight ( g/mol )Moles (equiv)Amount
6-Chlorooxindole167.591.02.50 kg
Anhydrous Aluminum Chloride133.343.36.56 kg
Chloroacetyl Chloride112.941.62.70 kg
Methylene Chloride84.93-10 L

Table 2: Reagents for Reduction Step

ReagentMolecular Weight ( g/mol )Amount
6-chloro-5-(chloroacetyl)oxindole244.07130 g
Trifluoroacetic Acid114.02650 mL
Triethylsilane116.28142.46 g

Experimental Protocols

Protocol 1: Large-Scale One-Pot Synthesis of this compound

This protocol is adapted from an improved process that avoids the isolation of the intermediate and has been successfully scaled up to a multi-kilogram scale.[1]

Materials:

  • 6-Chlorooxindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chloroacetyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Chilled Water

  • Nitrogen gas

Equipment:

  • 50 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Heating/cooling system for the reactor.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a dry 50 L reactor with 10 L of methylene chloride.

  • Addition of Lewis Acid: Cool the solvent to 10-15 °C and add 6.56 kg (49.2 mol, 3.3 equiv) of anhydrous aluminum chloride. Stir for 15 minutes.

  • Friedel-Crafts Acylation: Over a period of 2 hours, add 2.70 kg (23.9 mol, 1.6 equiv) of chloroacetyl chloride to the stirred suspension, maintaining the temperature between 10-15 °C.

  • Addition of Starting Material: Add 2.50 kg (14.9 mol, 1 equiv) of 6-chlorooxindole as a solid to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 30-40 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by HPLC until completion.

  • Reduction Step (in-situ):

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add 650 mL of trifluoroacetic acid, keeping the temperature below 10 °C.

    • Slowly add 142.46 g of triethylsilane over 30 minutes, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

    • Allow the reaction to gradually warm to 30-35 °C and stir for 6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 5-10 °C.

    • Slowly and carefully add chilled water to quench the reaction.

    • Stir the mixture for 1 hour.

    • Filter the resulting solid.

    • Wash the solid with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 40-45 °C to a constant weight. The final product is a pale pink solid.[8]

Experimental_Workflow Start Start Charge_Reactor Charge Reactor with Methylene Chloride and AlCl3 Start->Charge_Reactor Add_Chloroacetyl_Chloride Add Chloroacetyl Chloride (10-15 °C) Charge_Reactor->Add_Chloroacetyl_Chloride Add_6_Chlorooxindole Add 6-Chlorooxindole Add_Chloroacetyl_Chloride->Add_6_Chlorooxindole Heat_and_Stir Heat to 30-40 °C and Stir Add_6_Chlorooxindole->Heat_and_Stir HPLC_Control In-process Control (HPLC) Heat_and_Stir->HPLC_Control Cool_for_Reduction Cool to 0-5 °C HPLC_Control->Cool_for_Reduction Reaction Complete Add_TFA_and_Silane Add TFA and Triethylsilane (0-5 °C) Cool_for_Reduction->Add_TFA_and_Silane Warm_and_Stir Warm to 30-35 °C and Stir for 6h Add_TFA_and_Silane->Warm_and_Stir Quench_with_Water Quench with Chilled Water Warm_and_Stir->Quench_with_Water Filter_Solid Filter Solid Quench_with_Water->Filter_Solid Wash_with_Water Wash with Water until Neutral Filter_Solid->Wash_with_Water Dry_Product Dry Product under Vacuum Wash_with_Water->Dry_Product End End Product: This compound Dry_Product->End

Figure 2: Experimental workflow for the large-scale synthesis.

Safety and Handling Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and toxic. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with care in a fume hood and wear acid-resistant gloves and eye protection.

  • The reaction should be carried out under an inert atmosphere (nitrogen) to prevent moisture from interfering with the reaction.

  • The quenching step is exothermic and should be performed slowly and with adequate cooling.

Product Characterization

The final product, this compound, can be characterized by its physical and spectral properties.

Table 3: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉Cl₂NO
Molecular Weight230.09 g/mol
AppearancePale Pink Solid[8]
Melting Point218-221 °C[9][10]
SolubilitySoluble in Dimethylformamide[9][10]
StorageSealed in dry, 2-8 °C[9][10]

Analytical Methods:

  • HPLC: To monitor reaction progress and assess final product purity.

  • NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To identify functional groups.

These detailed application notes and protocols provide a comprehensive guide for the large-scale synthesis of this compound, a key intermediate for the production of Ziprasidone. Adherence to these protocols and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for 5-(2-Chloroethyl)-6-chlorooxindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Chloroethyl)-6-chlorooxindole is a critical intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1][2][3] This document provides an overview of its primary application, detailed synthetic protocols for its conversion to Ziprasidone, and an analysis of the pharmacological profile of Ziprasidone, the key active pharmaceutical ingredient (API) derived from this intermediate. While primarily recognized for its role in the synthesis of Ziprasidone, it has also been identified as a substrate for the human dopamine transporter (hDAT), suggesting potential for further investigation into its own biological activities.[4][5]

Application: Intermediate in the Synthesis of Ziprasidone

The principal application of this compound in medicinal chemistry is its role as a direct precursor to Ziprasidone.[1][2][3] Ziprasidone is an established atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1][6] The synthesis involves the N-alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine with this compound.[2][7]

Quantitative Data: Receptor Binding Affinity of Ziprasidone

The therapeutic effects of Ziprasidone, and by extension the medicinal chemistry relevance of its precursor this compound, are rooted in its multi-receptor binding profile. The following table summarizes the binding affinities (Ki, in nM) of Ziprasidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)
Serotonin 5-HT2A0.4
Dopamine D24.8
Serotonin 5-HT1A3.4
Serotonin 5-HT2C1.3
Serotonin 5-HT1D2
Histamine H147
α1-Adrenergic10
Serotonin Transporter (SERT)112

This data is compiled from various pharmacological studies of Ziprasidone.

Experimental Protocols

Synthesis of Ziprasidone from this compound

This protocol describes a common method for the synthesis of Ziprasidone via the alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine with this compound.[2][7][8][9]

Materials:

  • This compound

  • 1-(1,2-benzisothiazol-3-yl)piperazine

  • Sodium carbonate (Na2CO3)

  • Deionized water

  • Isopropyl alcohol

  • Reaction vessel with reflux condenser and stirring mechanism

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a suitable reaction vessel, add deionized water (20 volumes relative to the oxindole starting material).[2]

  • Charge the vessel with 1 molar equivalent of this compound and 1.1 to 2.2 molar equivalents of 1-(1,2-benzisothiazol-3-yl)piperazine hydrochloride.[2][9]

  • Add approximately 2.2 molar equivalents of sodium carbonate as a base.[9]

  • Heat the reaction mixture to reflux (approximately 95-100°C) with continuous stirring.[2][7]

  • Maintain the reaction at reflux for 12-16 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC).[2]

  • Upon completion of the reaction, cool the mixture to room temperature.[2]

  • Filter the resulting solid product and wash the filter cake with deionized water.[7]

  • The wet cake can be further purified by creating a slurry in isopropyl alcohol, followed by filtration.[7]

  • Dry the purified solid product under vacuum at 95-100°C to yield Ziprasidone free base.[2]

Visualizations

Synthesis Workflow of Ziprasidone

G Synthesis of Ziprasidone from this compound cluster_start Starting Materials cluster_reaction Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture 1-(1,2-benzisothiazol-3-yl)piperazine 1-(1,2-benzisothiazol-3-yl)piperazine 1-(1,2-benzisothiazol-3-yl)piperazine->ReactionMixture Sodium Carbonate (Base) Sodium Carbonate (Base) Sodium Carbonate (Base)->ReactionMixture Water (Solvent) Water (Solvent) Water (Solvent)->ReactionMixture Reflux (95-100°C, 12-16h) Reflux (95-100°C, 12-16h) Reflux (95-100°C, 12-16h)->ReactionMixture Workup Cooling and Filtration ReactionMixture->Workup Purification Slurry in Isopropyl Alcohol Workup->Purification Ziprasidone Ziprasidone (Final Product) Purification->Ziprasidone

Caption: Workflow for the synthesis of Ziprasidone.

Signaling Pathways of Ziprasidone

The therapeutic action of Ziprasidone is attributed to its antagonist activity at multiple neurotransmitter receptors, primarily the dopamine D2 and serotonin 5-HT2A receptors.[10][11]

G Mechanism of Action of Ziprasidone cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System Ziprasidone Ziprasidone D2_Receptor Dopamine D2 Receptor Ziprasidone->D2_Receptor Antagonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Ziprasidone->5HT2A_Receptor Antagonist Dopamine_Signaling Dopamine Signaling D2_Receptor->Dopamine_Signaling Inhibits Positive_Symptoms Positive Symptoms of Schizophrenia Dopamine_Signaling->Positive_Symptoms Reduces Serotonin_Signaling Serotonin Signaling 5HT2A_Receptor->Serotonin_Signaling Modulates Negative_Symptoms Negative Symptoms of Schizophrenia Serotonin_Signaling->Negative_Symptoms Reduces

Caption: Signaling pathways modulated by Ziprasidone.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 5-(2-Chloroethyl)-6-chlorooxindole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 5-(2-Chloroethyl)-6-chlorooxindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently cited synthetic routes start from 6-chlorooxindole. One common method involves a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride, followed by reduction of the resulting ketone. An alternative, improved process describes a one-pot, Lewis acid-mediated selective deoxygenation of the precursor ketone using tetramethyldisiloxane, which has been successfully scaled to multi-kilogram production.[1][2]

Q2: My yield of this compound dropped significantly upon scale-up. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side products and the degradation of starting materials.[3]

  • Exothermic Reactions: The Friedel-Crafts acylation step is often exothermic. What is manageable at a lab scale can lead to thermal runaways in larger vessels if not adequately controlled, resulting in product decomposition.[4]

  • Quality of Starting Materials: The impurity profile of raw materials can have a more significant impact at a larger scale. Impurities that were negligible in the lab may interfere with the reaction on a larger scale.[5][6][7]

  • Reagent Addition Rates: The rate at which reagents are added can significantly affect the reaction profile at scale.

Q3: I am observing significant tar-like byproduct formation during the Friedel-Crafts acylation step at a larger scale. How can this be mitigated?

A3: Tar formation in Friedel-Crafts acylation is often exacerbated by the reaction conditions. To mitigate this, consider the following:

  • Optimize the Lewis Acid Catalyst: The choice and concentration of the Lewis acid (e.g., AlCl₃) are critical. Using an optimal amount can minimize side reactions.

  • Temperature Control: Maintain strict control over the reaction temperature. The use of a jacketed reactor with efficient cooling is essential to prevent temperature spikes that can lead to polymerization and tar formation.[3]

  • Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts. A solvent that maintains all components in solution can help reduce the formation of tars.

Q4: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A4: The synthesis of this compound involves several hazardous reagents:

  • Chloroacetyl chloride: This substance is corrosive and a lachrymator. It reacts with moisture to produce hydrogen chloride gas.[8][9] Safe handling requires a well-ventilated area, personal protective equipment (PPE), and avoiding contact with water.[8][9]

  • Aluminum chloride (anhydrous): It reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is also corrosive.[10][11] Proper storage in a dry environment and careful handling are crucial.[10][11]

  • Trifluoroacetic acid and Triethylsilane: These are often used in the reduction step and are corrosive and flammable, respectively.

Always consult the Safety Data Sheets (SDS) for all reagents and ensure that appropriate engineering controls and personal protective equipment are in place.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation of 6-chlorooxindole
Potential Cause Troubleshooting Action
Inactive Lewis Acid (AlCl₃)Use a fresh, unopened container of anhydrous aluminum chloride. Ensure it is handled under inert atmosphere to prevent moisture contamination.
Sub-optimal Reaction TemperatureOptimize the reaction temperature. While some reactions work at room temperature, others may need cooling to control the exotherm and prevent side reactions.
Poor Quality ReagentsEnsure the purity of 6-chlorooxindole and chloroacetyl chloride. Impurities can inhibit the reaction or lead to byproducts.
Deactivated Aromatic RingThe oxindole ring system can be sensitive. Ensure the reaction conditions are not too harsh, which could lead to decomposition.
Problem 2: Incomplete Reduction of the Carbonyl Intermediate
Potential Cause Troubleshooting Action
Insufficient Reducing AgentEnsure the stoichiometry of the reducing agent (e.g., triethylsilane, tetramethyldisiloxane) is correct. A slight excess may be required.
Inactive Reducing AgentSome reducing agents can degrade over time or with exposure to air and moisture. Use fresh or properly stored reagents.
Sub-optimal Reaction ConditionsThe efficiency of the reduction can be dependent on the acid used (e.g., trifluoroacetic acid) and the reaction temperature. Optimize these parameters.
Formation of Stable IntermediatesIn some cases, a stable intermediate may form that is resistant to reduction under the current conditions. Consider alternative reducing agents or reaction conditions.
Problem 3: Impurities in the Final Product
Potential Cause Troubleshooting Action
Unreacted Starting MaterialOptimize reaction time and temperature to ensure complete conversion. Monitor the reaction by HPLC or TLC.
Over-reduction or Side ReactionsCarefully control the stoichiometry of the reducing agent and the reaction temperature. Over-reduction can lead to unwanted byproducts.
Byproducts from Friedel-Crafts AcylationOptimize the acylation conditions to minimize the formation of isomers or other byproducts.
Inefficient PurificationDevelop a robust purification protocol. Recrystallization from a suitable solvent system is often effective for isolating the desired product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Friedel-Crafts Acylation & Reduction Route 2: One-Pot Deoxygenation
Starting Material 6-chlorooxindole6-chlorooxindole
Key Reagents Chloroacetyl chloride, AlCl₃, Triethylsilane, Trifluoroacetic acidChloroacetyl chloride, AlCl₃, Tetramethyldisiloxane
Number of Steps Two distinct steps (acylation and reduction)One-pot process
Reported Scale Laboratory and patent examplesSuccessfully scaled to multi-kilogram production[1][2]
Potential Challenges Handling of multiple hazardous reagents, potential for byproduct formation in each step.Requires careful control of the one-pot reaction conditions to ensure selectivity.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Chloroacetyl)-6-chlorooxindole (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add chloroacetyl chloride (1.5 eq) dropwise at 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add 6-chlorooxindole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 1 hour.

  • Filter the resulting solid, wash with water, and then with a cold solvent (e.g., isopropanol).

  • Dry the solid under vacuum to obtain the crude 5-(2-chloroacetyl)-6-chlorooxindole.

Protocol 2: Reduction of 5-(2-Chloroacetyl)-6-chlorooxindole
  • To a stirred solution of 5-(2-chloroacetyl)-6-chlorooxindole (1.0 eq) in trifluoroacetic acid at 0-5 °C under an inert atmosphere, add triethylsilane (2.0 eq) dropwise.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by HPLC or TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Stir the resulting slurry for 1-2 hours.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Carbonyl Reduction start_material 6-Chlorooxindole reaction_acyl Acylation Reaction start_material->reaction_acyl reagents_acyl Chloroacetyl Chloride, Anhydrous AlCl₃ reagents_acyl->reaction_acyl intermediate 5-(2-Chloroacetyl)- 6-chlorooxindole reaction_acyl->intermediate reaction_reduce Reduction Reaction intermediate->reaction_reduce reagents_reduce Triethylsilane, Trifluoroacetic Acid reagents_reduce->reaction_reduce final_product 5-(2-Chloroethyl)- 6-chlorooxindole reaction_reduce->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic start Low Yield or High Impurity in Scale-Up check_exotherm Exothermic Reaction Control Issue? start->check_exotherm check_mixing Inefficient Mixing? start->check_mixing check_reagents Raw Material Quality? start->check_reagents improve_cooling Improve Reactor Cooling & Temperature Monitoring check_exotherm->improve_cooling Yes optimize_addition Optimize Reagent Addition Rate check_exotherm->optimize_addition Yes improve_agitation Increase Agitation Speed or Use Baffles check_mixing->improve_agitation Yes qualify_suppliers Qualify Raw Material Suppliers & Test Purity check_reagents->qualify_suppliers Yes

Caption: Troubleshooting logic for scale-up challenges.

References

Technical Support Center: Purification of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of crude 5-(2-Chloroethyl)-6-chlorooxindole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, often an intermediate in the synthesis of Ziprasidone, can contain several process-related impurities.[1][2] The most common impurities include unreacted starting materials and byproducts from the reduction step. These can include 5-(2-chloroacetyl)-6-chloro-2-oxindole (the precursor ketone) and 5-(2-chlorohydroxylethyl)-6-chlorooxindole (the alcohol intermediate).[3] The presence of these impurities can affect the yield and purity of subsequent reactions.

Q2: What is the initial work-up procedure after synthesis?

A2: A common initial purification step involves quenching the reaction mixture in chilled water.[3][4] This precipitates the crude product, which can then be isolated by filtration. The solid should be washed with water to remove residual acids and other water-soluble impurities.[4]

Q3: My product appears discolored (yellow to orange). How can I decolorize it?

A3: The product is typically a white to yellow or orange powder.[5][6] Discoloration may be due to trace impurities or oxidation. During the recrystallization process, you can treat the solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a suitable method for purifying this compound, especially for removing closely related impurities that are difficult to separate by recrystallization. While specific conditions are not detailed in the provided results, a typical approach would involve using silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Precipitation The product has some solubility in the aqueous mixture.Ensure the reaction mixture is thoroughly chilled (e.g., 5-10°C) before filtration to minimize solubility.[4] Wash the filtered solid with a minimal amount of cold water.
Product is Oily or Fails to Solidify Residual solvents (like trifluoroacetic acid) or a high concentration of impurities are present.Try triturating the crude material with a non-polar solvent, such as n-hexane, to induce crystallization and wash away non-polar impurities. If the issue persists, proceed with a more rigorous purification method like recrystallization or chromatography.
Incomplete Removal of Precursor Ketone The ketone impurity has similar solubility characteristics to the desired product.A careful recrystallization is often required. The solvent choice is critical; 1,4-dioxane has been mentioned as a potential purification solvent.[3] If co-crystallization occurs, column chromatography is the most effective solution.
Product Degradation During Purification The compound may be sensitive to prolonged heating or harsh pH conditions.Avoid prolonged heating during recrystallization. When using acidic or basic solutions for washing, ensure the steps are performed quickly and at low temperatures. Conduct all operations under an inert atmosphere (e.g., nitrogen) if stability is a major concern.

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing

This protocol is based on the initial work-up described in process patents.[3][4]

  • Quenching: Cool the crude reaction mixture, often containing trifluoroacetic acid, to a temperature between 0°C and 10°C in an ice bath.

  • Precipitation: Slowly add chilled water to the cold reaction mixture while stirring. Continue stirring for approximately 1 hour to ensure complete precipitation of the solid product.[4]

  • Filtration: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6.5-7.0). This removes residual acid.[4]

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 65-70°C) to a constant weight.[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent. 1,4-Dioxane has been suggested for purification.[3] Other potential solvents include alcohols (methanol, ethanol) or esters (ethyl acetate), which may require testing on a small scale.

  • Dissolution: Place the crude, dried solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visual Workflow for Purification

PurificationWorkflow CrudeMixture Crude Reaction Mixture Quenching Quenching (e.g., Chilled Water) CrudeMixture->Quenching Filtration Filtration & Washing Quenching->Filtration PurityCheck Purity Analysis (TLC, HPLC) Filtration->PurityCheck FurtherPurification Further Purification Needed PurityCheck->FurtherPurification Impurities Present Drying Drying PurityCheck->Drying Purity OK Recrystallization Recrystallization (e.g., 1,4-Dioxane) FurtherPurification->Recrystallization Recrystallization->Filtration FinalProduct Pure Product Drying->FinalProduct

References

identification and minimization of byproducts in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for byproduct identification and minimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a "byproduct" and a "side product"?

A1: These terms are often used interchangeably, but they have distinct meanings.[1]

  • Byproducts are substances formed from the main reaction pathway along with the desired product. They are an inherent part of the reaction stoichiometry.[1]

  • Side products are formed from parallel, competing reactions (side reactions) that consume the starting materials or intermediates.[1]

Understanding this distinction is key: minimizing side products often involves changing reaction conditions, while eliminating byproducts might require changing the core reagents or reaction type.[1]

Q2: What are the primary analytical techniques for identifying unknown byproducts?

A2: A multi-technique approach is usually necessary for definitive identification. The most common workflow involves:

  • Chromatography (HPLC, GC): To separate the byproduct from the main product and other impurities.[2][3][4]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides the molecular weight and fragmentation patterns, which help determine the molecular formula and structural fragments.[2][4][5][6] High-resolution mass spectrometry (HRMS) is particularly powerful for obtaining accurate molecular formulas.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HMQC) is the gold standard for elucidating the precise molecular structure and connectivity of an isolated byproduct.[2][5]

Q3: What are the general principles for minimizing byproduct formation?

A3: Minimizing byproducts aligns with the principles of green chemistry, focusing on maximizing the conversion of reactants to the desired product.[7][8][9] Key strategies include:

  • Reaction Condition Optimization: Fine-tuning parameters like temperature, pressure, concentration, and reaction time can significantly favor the desired reaction pathway over side reactions.[10][11]

  • Use of Selective Catalysts: Catalysts can lower the activation energy for the desired reaction, increasing its rate relative to competing side reactions.[7][8][12]

  • Solvent Selection: The choice of solvent can influence reaction pathways and selectivity.[9][11]

  • Order of Reagent Addition: In multi-component reactions, adding a highly reactive reagent slowly can prevent its accumulation and reduce the likelihood of side reactions.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Scenario 1: An unknown peak appears in my HPLC/LC-MS analysis.

Q: My reaction mixture shows a significant unknown impurity peak in the chromatogram. What is the systematic approach to identify it?

A: A structured workflow is crucial for efficiently identifying an unknown impurity. The goal is to gather data systematically, starting with readily available techniques and progressing to more definitive structural analysis.

Below is a typical workflow for identifying an unknown byproduct detected during synthesis.

G Workflow for Unknown Byproduct Identification cluster_0 Initial Detection & Analysis cluster_1 Isolation & Purification cluster_2 Structural Elucidation Detect Unknown Peak Detected (HPLC, UPLC) LCMS Perform LC-MS Analysis Detect->LCMS Initial Characterization HRMS Obtain High-Resolution Mass Spec (HRMS) LCMS->HRMS Need Accurate Mass Formula Determine Putative Molecular Formula HRMS->Formula Isolate Isolate Impurity via Preparative HPLC/SFC Formula->Isolate Structure Unknown CheckPurity Confirm Purity of Isolated Fraction Isolate->CheckPurity NMR Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC) CheckPurity->NMR Sufficiently Pure Structure Propose Structure NMR->Structure Confirm Confirm by Synthesis (Optional but Recommended) Structure->Confirm

Caption: Systematic workflow for identifying an unknown synthesis byproduct.

Experimental Protocol: Sample Preparation for NMR Analysis of an Isolated Impurity

  • Isolation: Isolate at least 1-5 mg of the byproduct using preparative HPLC or flash chromatography. Ensure the purity is >95% as determined by analytical HPLC.

  • Drying: Thoroughly dry the isolated sample under high vacuum for several hours to remove all residual solvents, which can interfere with NMR analysis.[10]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which your compound is fully soluble. The choice of solvent is critical for obtaining high-quality spectra.

  • Sample Preparation:

    • Weigh the dried sample accurately.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • If necessary, add a small amount of an internal standard (e.g., TMS).

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Acquisition: Acquire a standard suite of spectra: ¹H, ¹³C, DEPT-135, and 2D spectra such as COSY and HSQC/HMQC to determine the final structure.

Scenario 2: A known byproduct is consistently reducing my reaction yield.

Q: My synthesis is plagued by a recurring side product. How can I systematically optimize the reaction conditions to minimize its formation?

A: To minimize a known side product, you should systematically vary key reaction parameters to find conditions that favor the formation of your desired product.[10][13] This process is known as reaction optimization. The "One-Factor-At-a-Time" (OFAT) method is a straightforward approach, though more complex Design of Experiments (DoE) can be more efficient.[13][14]

Below is a diagram illustrating the key parameters to investigate for minimizing byproduct formation.

G cluster_effects Considerations center Byproduct Minimization Temp Temperature center->Temp Conc Concentration center->Conc Solvent Solvent center->Solvent Catalyst Catalyst/ Reagent center->Catalyst Time Reaction Time center->Time Addition Addition Rate/ Order center->Addition Temp_txt Lower T may increase selectivity. Higher T may overcome activation energy. Conc_txt Lower concentration can disfavor intermolecular side reactions. Solvent_txt Polarity/proticity can alter reaction pathways. Catalyst_txt Screen for selectivity. Adjust loading. Time_txt Monitor to avoid product degradation to new impurities. Addition_txt Slow addition of a reactive reagent can prevent side reactions.

Caption: Key reaction parameters to optimize for byproduct minimization.

Data Presentation: Impact of Reaction Parameters on Byproduct Formation

The following table summarizes the typical effects of adjusting common reaction parameters. Use this as a guide for your optimization experiments.

ParameterActionPotential Effect on Byproduct FormationRationale
Temperature DecreaseDecrease Many side reactions have a higher activation energy than the main reaction. Lowering the temperature can disproportionately slow the side reaction.[10]
IncreaseIncrease/Decrease May accelerate both reactions. Can be useful if the desired reaction is significantly more sensitive to temperature.
Concentration DecreaseDecrease For side reactions that are of a higher molecular order than the main reaction (e.g., dimerization), lowering concentration can suppress the side product.[10]
Solvent Change PolarityIncrease/Decrease Changing the solvent can alter the stability of transition states, favoring one reaction pathway over another.[8]
Catalyst Change Type/LoadingDecrease A more selective catalyst can specifically promote the desired reaction.[12] Lowering catalyst loading can sometimes reduce byproduct formation.
Reaction Time DecreaseDecrease If the byproduct is formed from the degradation of the desired product, shortening the reaction time can improve purity.[10]
Scenario 3: My byproduct is difficult to separate from the main product.

Q: A byproduct has a very similar polarity to my desired compound, making column chromatography ineffective. What are my options?

A: When standard chromatography fails, you must explore alternative purification techniques that exploit different physical or chemical properties of the compounds.

Data Presentation: Comparison of Purification Techniques

This table compares methods for separating compounds with similar polarities.

TechniquePrinciple of SeparationBest ForProsCons
Preparative HPLC High-resolution chromatography based on subtle differences in partitioning between mobile and stationary phases.[5]Complex mixtures, isomers, compounds with very similar polarity.High resolution and purity achievable.Expensive, solvent-intensive, lower throughput.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the mobile phase; separation is based on polarity and molecular interactions.Chiral separations, compounds not suitable for LC or GC.Fast, uses less organic solvent ("greener"), easy solvent removal.Requires specialized equipment.
Crystallization / Recrystallization Differences in solubility of the product and byproduct in a given solvent system at different temperatures.[3][15]Crystalline solids where the byproduct is a minor component.Can yield very high purity material, scalable, cost-effective.Finding a suitable solvent can be time-consuming; may not work for all compounds.
Distillation (Simple/Fractional/Vacuum) Differences in boiling points.[3]Volatile liquids with different boiling points.[16]Effective for large-scale purification of liquids.Requires thermal stability of the compound; less effective for compounds with very close boiling points.
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.[3] Often involves pH adjustment to change a compound's charge and solubility.Separating acidic, basic, or neutral compounds from each other.Simple, rapid, and scalable.Requires compounds to have different pKa values or solubilities.

References

stability and degradation pathways of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 5-(2-Chloroethyl)-6-chlorooxindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q2: What are the known incompatibilities for this compound?

The compound should be stored away from strong oxidizing agents.[3] Contact with strong acids or bases should also be avoided, as these conditions may promote degradation.

Q3: What are the primary degradation pathways I should be aware of?

Based on the chemical structure, two primary degradation pathways are of concern:

  • Reactions involving the 2-chloroethyl side chain: This alkyl halide is susceptible to nucleophilic substitution and elimination reactions.

  • Hydrolysis of the oxindole ring: The amide bond within the oxindole core can undergo hydrolysis, particularly under strong acidic or basic conditions.

Q4: I am observing an unexpected impurity in my sample after storage. What could it be?

An unexpected impurity could arise from several sources. If the compound was not stored under anhydrous conditions, hydrolysis of the 2-chloroethyl group to a hydroxyethyl group is a possibility. If exposed to basic conditions, elimination of HCl from the side chain to form a vinyl group can occur. Ring-opening of the oxindole lactam is also possible under harsh pH conditions. It is recommended to use analytical techniques such as HPLC or LC-MS to identify the impurity.

Q5: Can I heat this compound? What are the potential thermal degradation products?

While the compound is generally stable at room temperature, prolonged exposure to high temperatures may lead to decomposition. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[3] For experimental reactions at elevated temperatures, it is crucial to monitor the reaction progress closely for the appearance of degradation products.

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Extra Peaks in HPLC Analysis After Dissolving in a Protic Solvent.

  • Possible Cause: The 2-chloroethyl side chain is reacting with the protic solvent (e.g., methanol, ethanol, water) via nucleophilic substitution.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, use aprotic solvents such as acetonitrile, THF, or DMF for sample preparation and reactions.

    • Temperature Control: Perform sample preparation and analysis at reduced temperatures to minimize the rate of potential solvolysis.

    • Fresh Preparations: Prepare solutions fresh before use and avoid storing them for extended periods.

Issue 2: Reaction Mixture Turns Dark or Shows Multiple Spots on TLC When Using a Strong Base.

  • Possible Cause: The compound is undergoing base-catalyzed degradation. This could involve elimination of HCl from the 2-chloroethyl side chain to form a reactive vinyl intermediate, or hydrolysis of the oxindole ring.

  • Troubleshooting Steps:

    • Base Selection: Use a milder, non-nucleophilic base if the reaction chemistry allows.

    • Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Stoichiometry: Use the minimum required amount of base and add it slowly to the reaction mixture.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation, which can be exacerbated by basic conditions.

Issue 3: Inconsistent Results in Biological Assays.

  • Possible Cause: The compound may be degrading in the aqueous assay buffer.

  • Troubleshooting Steps:

    • Buffer pH: Assess the stability of the compound at the pH of your assay buffer. Prepare a stock solution in a compatible organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before the experiment.

    • Incubation Time: Minimize the incubation time of the compound in the aqueous buffer if stability is a concern.

    • Control Experiments: Run a time-course experiment where the compound is incubated in the assay buffer for varying durations before the assay is performed to check for time-dependent degradation.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound under different stress conditions.

G Predicted Degradation Pathways of this compound A This compound B Hydrolysis Product (Hydroxyethyl derivative) A->B H₂O / Nu⁻ C Elimination Product (Vinyl derivative) A->C Base D Ring-Opened Product (Amino acid derivative) A->D Strong Acid/Base, H₂O

Caption: Predicted degradation products of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo neutralize Neutralize Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for a specified period, monitoring frequently due to expected higher reactivity.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Withdraw samples at various time points.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. Peak purity analysis should be performed. LC-MS can be used to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Optimization: The gradient, flow rate, and mobile phase composition should be optimized using the stressed samples from the forced degradation study to achieve adequate resolution between the parent peak and all degradation product peaks.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study, illustrating the expected stability profile of this compound.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant Peak (RT)
0.1 M HCl24 hours60°C< 5%15.2 min
0.1 M NaOH4 hoursRoom Temp~25%24.8 min, 7.1 min
3% H₂O₂8 hoursRoom Temp~15%16.5 min
Heat (Solid)48 hours80°C< 2%0-
PhotolyticICH Q1BAmbient< 2%0-

Disclaimer: This information is intended for guidance purposes for research and development professionals. The stability of this compound can be influenced by various factors, including the purity of the compound, solvent, temperature, and exposure to light and air. It is recommended to perform specific stability studies for your particular application and formulation.

References

safe handling and storage procedures for 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-6-chlorooxindole.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard of this compound is its environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects.[1][2] Direct contact should be avoided, and the compound must be handled in a way that prevents its release into the environment.

Q2: What are the appropriate storage conditions for this compound?

A2: this compound should be stored in a refrigerator at temperatures between 2-8°C.[3][4] The container must be kept tightly closed and the compound should be stored in a dry environment.[3] It is also recommended to store it away from incompatible materials such as oxidizing agents.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, safety glasses, and a lab coat.[2] If there is a risk of dust or aerosol generation, a dust respirator and a face shield should also be used.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2] If skin irritation occurs, seek medical attention.[2] For eye contact, rinse cautiously with water for several minutes.[2] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek medical attention.[2]

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound must be treated as hazardous waste and disposed of through an authorized waste management company.[2] Do not release it into the environment.[5] All local, state, and federal regulations regarding hazardous waste disposal must be followed.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color (from white/yellow to orange) Exposure to air, light, or improper storage conditions.While a color change may indicate some degradation, it doesn't necessarily mean the compound is unusable for all applications. However, for sensitive experiments, it is recommended to use a fresh batch. Ensure the compound is stored in a tightly sealed container in a refrigerator and protected from light.[3]
Difficulty dissolving the compound Use of an inappropriate solvent.This compound is soluble in Dimethylformamide (DMF).[3] If you are using other solvents, you may encounter solubility issues.
Accidental Spill Improper handling or container failure.In the event of a spill, use personal protective equipment.[2] For a solid spill, carefully sweep the dust to collect it into an airtight container, avoiding dust dispersion.[2] Handle the cleanup in a well-ventilated area.[2]

Summary of Safety and Storage Data

Parameter Information
GHS Hazard Classification Hazardous to the aquatic environment, acute hazard (Category 1)[1][2] Hazardous to the aquatic environment, long-term hazard (Category 1)[1][2]
Signal Word Warning[1][2]
Hazard Statements H400: Very toxic to aquatic life[1] H410: Very toxic to aquatic life with long lasting effects[1][5]
Storage Temperature 2-8°C (Refrigerator)[3][4]
Storage Conditions Keep container tightly closed in a dry place.[2][3]
Incompatible Materials Oxidizing agents[2]
Appearance White to Yellow to Orange powder[3]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh compound in a contained manner C->D E Dissolve in appropriate solvent (e.g., DMF) D->E F Perform experiment in a designated area E->F G Decontaminate workspace F->G J Spill Cleanup F->J If spill occurs K First Aid (Skin/Eye Contact) F->K If contact occurs H Dispose of waste in designated hazardous waste container G->H I Store remaining compound in refrigerator (2-8°C) H->I

Caption: Workflow for the safe handling of this compound.

References

improving yield and purity in 5-(2-Chloroethyl)-6-chlorooxindole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(2-Chloroethyl)-6-chlorooxindole preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent synthetic route involves a two-step process starting from 6-chlorooxindole. The first step is a Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form 6-chloro-5-(chloroacetyl)oxindole. The subsequent step is the reduction of the ketone intermediate to yield the final product, this compound.[1][2] Alternative routes have also been described, focusing on different ways to construct the oxindole ring system followed by side-chain modification.[3][4]

Q2: An improved, one-pot process is mentioned in the literature. What are its advantages?

A2: An improved process utilizes a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane (TMDS).[3][5] This method is advantageous as it can be performed as a one-pot synthesis, which avoids the isolation of the potentially hazardous chloroketone intermediate.[3][5] This streamlined process has been successfully scaled up to a multi-kilogram scale.[5]

Q3: What are the typical reducing agents used for the conversion of 6-chloro-5-(chloroacetyl)oxindole?

A3: Several reducing agents have been documented for this conversion. A common method involves the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid.[1][2] Another effective and safer alternative is the use of tetramethyldisiloxane (TMDS) in conjunction with a Lewis acid.[3][5] Sodium borohydride in the presence of triethylsilyl hydride has also been reported.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Friedel-Crafts Acylation - Inactive or insufficient Lewis acid (e.g., AlCl₃).- Impure 6-chlorooxindole starting material.- Inappropriate solvent.- Reaction temperature is too low or too high.- Use freshly opened or properly stored AlCl₃. Ensure a sufficient molar equivalent is used.- Recrystallize or purify the 6-chlorooxindole before use.- Halogenated hydrocarbons like dichloroethane are often used.[2] Carbon disulfide has also been reported but is more hazardous.[1]- Optimize the reaction temperature. The reaction is typically performed at room temperature, but gentle heating or cooling might be necessary depending on the scale and solvent.
Incomplete Reduction of the Ketone Intermediate - Insufficient reducing agent.- Deactivated reducing agent.- Inadequate acid strength (if using silane/acid method).- Short reaction time.- Increase the molar equivalents of the reducing agent (e.g., triethylsilane or TMDS).- Use fresh reducing agents. Silanes can degrade with moisture.- Ensure the use of a strong acid like trifluoroacetic acid when using triethylsilane.[2]- Extend the reaction time and monitor the reaction progress using TLC or HPLC.
Formation of Impurities, Affecting Purity - Over-reduction or side reactions.- Presence of unreacted starting materials.- Formation of 5-(2-chlorohydroxylethyl)-6-chlorooxindole.[2]- Dimerization or polymerization products.- Carefully control the reaction temperature and the rate of addition of the reducing agent.- Optimize the stoichiometry of reagents to ensure complete conversion of starting materials.- The choice of reducing agent can influence the formation of the alcohol intermediate. The TMDS/Lewis acid system is reported to provide selective deoxygenation.[5]- Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. Purify the crude product using column chromatography or recrystallization from a suitable solvent like 1,4-dioxane.[2]
Difficulty in Product Isolation and Purification - Product is an oil or does not precipitate cleanly.- Co-precipitation of impurities.- Product is highly soluble in the work-up solvent.- After quenching the reaction (e.g., with chilled water), allow sufficient time for precipitation.[1][2] Seeding with a small crystal of pure product might induce crystallization.- Perform a solvent wash of the crude solid to remove soluble impurities before further purification.- Minimize the volume of the solvent used for extraction and washing. Back-extraction might be necessary.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Friedel-Crafts Acylation and Silane Reduction

Step 1: Preparation of 6-chloro-5-(chloroacetyl)oxindole [2]

  • To a stirred suspension of aluminum chloride (250 g) in ethylene dichloride (500 ml) under a nitrogen atmosphere at 25-30°C, slowly add chloroacetyl chloride (84.19 g).

  • Stir the mixture for 30 minutes.

  • Add 6-chlorooxindole (100 g) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and hydrochloric acid.

  • Filter the precipitated solid, wash with water, and then with a suitable organic solvent (e.g., methanol).

  • Dry the solid to obtain 6-chloro-5-(chloroacetyl)oxindole.

Step 2: Preparation of this compound [2]

  • Charge a reaction flask with trifluoroacetic acid (650 ml) and the 6-chloro-5-(chloroacetyl)oxindole (130 g) from Step 1 under a nitrogen atmosphere at 25-30°C.

  • Stir the mixture for 15 minutes and then cool to 0-5°C.

  • Slowly add triethylsilane (142.46 g) over 30 minutes, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture for 30 minutes at 0-5°C and then allow it to warm to 30-35°C.

  • Continue stirring for 6 hours.

  • Cool the reaction mixture to 5-10°C and slowly add chilled water to precipitate the product.

  • Stir the mixture for 1 hour, then filter the solid.

  • Wash the solid with water and dry to yield this compound.

Protocol 2: Improved One-Pot Synthesis using TMDS[3][5]

This process involves the in-situ formation of the chloroketone intermediate followed by deoxygenation with tetramethyldisiloxane (TMDS) mediated by a Lewis acid.

  • The reaction between AlCl₃, chloroacetyl chloride, and 6-chlorooxindole leads to the formation of the chloroketone intermediate.

  • TMDS is then added to the reaction mixture.

  • The Lewis acid (AlCl₃) mediates the selective deoxygenation of the ketone by TMDS to yield this compound. (Detailed experimental parameters for this specific one-pot procedure require access to the full-text article but the key reagents have been identified).

Data Summary

MethodKey ReagentsYieldPurityNotesReference
Standard Two-Step 1. AlCl₃, Chloroacetyl chloride2. Triethylsilane, Trifluoroacetic acidModerate to Good>98% (after purification)A mixture of product, starting material, and the alcohol intermediate can form.[2][1][2]
Improved One-Pot AlCl₃, Chloroacetyl chloride, Tetramethyldisiloxane (TMDS)HighHighAvoids isolation of a hazardous intermediate; scalable.[5][3][5]

Visualizations

Two_Step_Synthesis_Workflow Start 6-Chlorooxindole Intermediate 6-Chloro-5-(chloroacetyl)oxindole Start->Intermediate Step 1: Friedel-Crafts Acylation Reagent1 Chloroacetyl Chloride, AlCl₃ Product This compound Intermediate->Product Step 2: Reduction Reagent2 Triethylsilane, Trifluoroacetic Acid Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct High Purity Product Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity? CheckAcylation Check Friedel-Crafts Acylation Step Start->CheckAcylation Low Yield CheckReduction Check Reduction Step Start->CheckReduction Incomplete Reaction CheckPurity Review Purification Method Start->CheckPurity Impure Product Acyl_Reagents Reagent Quality? (AlCl₃, Starting Material) CheckAcylation->Acyl_Reagents Acyl_Conditions Reaction Conditions? (Temp., Solvent) CheckAcylation->Acyl_Conditions Red_Reagents Reducing Agent? (Fresh, Stoichiometry) CheckReduction->Red_Reagents Red_Conditions Reaction Conditions? (Time, Temp.) CheckReduction->Red_Conditions Pur_Method Method Appropriate? (Solvent, Technique) CheckPurity->Pur_Method Solution Implement Corrective Actions from Guide Acyl_Reagents->Solution Acyl_Conditions->Solution Red_Reagents->Solution Red_Conditions->Solution Pur_Method->Solution

Caption: A logical troubleshooting workflow for synthesis issues.

References

troubleshooting common issues in the synthesis of oxindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My oxindole synthesis is resulting in a low yield or failing altogether. What are the common causes and how can I address them?

A1: Low yields in oxindole synthesis can stem from several factors, including suboptimal reaction conditions, instability of starting materials, or competing side reactions. Here are some key aspects to investigate:

  • Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical. For instance, in the Fischer indole synthesis, which can be adapted for oxindoles, the acid catalyst strength is crucial; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively. It is recommended to screen a range of Brønsted and Lewis acids.

  • Starting Material Quality: Ensure the purity of your starting materials and solvents. For example, in reactions involving isatins, their stability can be a factor, as they can be sensitive to strongly acidic or basic conditions.

  • Atmosphere: Some reactions, particularly those involving palladium catalysts, are sensitive to oxygen and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

  • Concentration: In some cases, running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions that can lead to polymer formation.

Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

A2: Side product formation is a common challenge. The nature of the side products will depend on the specific synthetic route you are employing.

  • Fischer Indole Synthesis: Common side products include regioisomers if an unsymmetrical ketone is used, aldol condensation products from the starting aldehyde or ketone, and Friedel-Crafts type products. Cleavage of the N-N bond in the hydrazone intermediate can also occur, especially with electron-donating substituents on the carbonyl component.

  • Nenitzescu Indole Synthesis: A well-known competing pathway is the formation of 5-hydroxybenzofurans. The choice of catalyst and solvent can heavily influence the chemoselectivity. Using zinc halides (ZnCl₂, ZnBr₂, ZnI₂) as catalysts in a solvent like nitromethane has been shown to favor the formation of the desired 5-hydroxyindole product over the benzofuran side product.[1]

  • Palladium-Catalyzed Synthesis: In palladium-catalyzed α-arylation of amides, side reactions can arise from the catalyst system. The choice of ligand is critical for achieving high yields and selectivity.

Q3: Purification of my crude oxindole derivative is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of multiple products and the potential for the desired oxindole to decompose during chromatography.

  • Column Chromatography: This is the most common method for purifying oxindole derivatives. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorbing it onto a small amount of silica gel (dry loading), and then eluting it through a silica gel column with a gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Recrystallization: This technique is effective for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble and then allow it to cool slowly. The pure compound will crystallize out, leaving the impurities in the solution. The choice of solvent is crucial for successful recrystallization.[2][3][4][5][6]

  • Removal of Specific Byproducts: In reactions like the Staudinger reduction, a common byproduct is triphenylphosphine oxide, which can be difficult to separate. Methods to remove it include precipitation with zinc chloride or magnesium chloride, or by chromatography on a silica plug.[7][8][9][10][11]

Q4: How can I improve the regioselectivity in my oxindole synthesis?

A4: Controlling regioselectivity is a key challenge, particularly in syntheses like the Gassman indole synthesis. In the Gassman synthesis, the regioselectivity of the cyclization is influenced by the electronic properties of the aniline starting material. Unfortunately, electron-rich anilines tend to perform poorly in this reaction.[12] For other methods, such as the Fischer indole synthesis with unsymmetrical ketones, the regioselectivity is influenced by the steric hindrance around the ketone, with the reaction typically proceeding at the less hindered side.

Troubleshooting Guides

Fischer Indole Synthesis for Oxindoles
Issue Potential Cause Recommended Solution
Low or No Product Formation Inappropriate acid catalyst (too strong or too weak).Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
N-N bond cleavage of the hydrazone intermediate.This is more likely with electron-donating groups on the carbonyl component. Consider using milder reaction conditions or a different synthetic route.
Formation of Multiple Products Use of an unsymmetrical ketone.The major product usually arises from reaction at the less sterically hindered side. To improve selectivity, careful optimization of the acid catalyst and reaction temperature is necessary.
Aldol condensation of the starting ketone/aldehyde.Use aprotic conditions and ensure the absence of water.
Formation of Tar/Polymeric Byproducts Strongly acidic and high-temperature conditions.Use a milder acid catalyst or a Lewis acid. Consider running the reaction at a lower temperature for a longer period. Higher dilution may also help.
Nenitzescu Indole Synthesis for 5-Hydroxyoxindoles
Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature or time.Many Nenitzescu reactions proceed well at room temperature, but some may require gentle heating. Monitor the reaction by TLC to determine the optimal time.[1]
Unsuitable solvent.The reaction generally performs best in highly polar solvents.[13]
Formation of 5-Hydroxybenzofuran Side Product Reaction conditions favor the competing benzofuran formation pathway.Switch to a zinc-based Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂, ZnI₂). Use nitromethane as the solvent, as this combination has been shown to favor indole formation.[1] Avoid strong Brønsted acids.[1]
Unexpected Product Structures The Nenitzescu reaction is known to sometimes produce unusual structures depending on the substrates and conditions.Carefully characterize all products using spectroscopic methods (NMR, MS) and consider alternative mechanistic pathways.
Palladium-Catalyzed α-Arylation of Amides for Oxindole Synthesis
Issue Potential Cause Recommended Solution
Low Catalyst Activity Inappropriate ligand for the palladium catalyst.The choice of phosphine ligand is crucial. For the intramolecular α-arylation of amides, ligands like BINAP have been shown to be effective. For intermolecular arylations, bulky, electron-rich phosphine ligands are often used.[14][15]
Use of aryl chlorides as substrates.Aryl chlorides are less reactive than aryl bromides or iodides. The use of more active catalyst systems, sometimes at higher temperatures, may be necessary.[16]
Rate-limiting oxidative addition.Mechanistic studies have shown that the oxidative addition of the aryl halide is often the rate-limiting step. Ensure the palladium catalyst is active and that the reaction conditions are optimized for this step.[16][17][18]
Low Yield in Intramolecular Heck Reaction Issues with the β-hydride elimination step.The use of tri- or tetrasubstituted acyclic olefins as coupling partners can help to control the regioselectivity of the β-hydride elimination.[19]
Poor enantioselectivity in asymmetric reactions.The choice of chiral ligand is critical. For example, in the asymmetric intramolecular Heck reaction of o-iodoacrylamides, (R)-BINAP has been used successfully.[19]

Experimental Protocols

General Protocol for the Fischer Synthesis of a 2-Aryl-3-Cyanooxindole Derivative

This protocol is adapted from established Fischer indole synthesis procedures.

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)

  • Acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol)

  • High-boiling solvent (e.g., toluene or xylene) (optional)

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phenylhydrazine (1.0 eq) and the α-cyano ketone (1.0 eq). If using a solvent, add it at this stage.

  • Cyclization: Carefully add the acid catalyst to the reaction mixture.

  • Heating: Heat the mixture to the desired temperature (typically between 100-180 °C) with vigorous stirring.[12] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Add a mixture of crushed ice and water to the residue and stir until a solid product precipitates.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

General Protocol for the Nenitzescu Synthesis of a 5-Hydroxyindole-3-carboxylate

This is a representative protocol for the classical Nenitzescu reaction.

Materials:

  • 1,4-Benzoquinone (1.0 equivalent)

  • Ethyl 3-aminocrotonate (1.0-1.2 equivalents)

  • Acetone (or other suitable polar solvent)

  • Ethyl Acetate

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Prepare a solution of 1,4-benzoquinone (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Enamine: Add ethyl 3-aminocrotonate (1.0-1.2 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% sodium bicarbonate solution and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Below are diagrams illustrating a general troubleshooting workflow and a simplified reaction mechanism.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Side Products) check_reagents Verify Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Catalyst) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_reagents->monitor_reaction check_conditions->monitor_reaction workup_purification Optimize Workup and Purification Procedures monitor_reaction->workup_purification Reaction Complete analyze_products Characterize Products and Byproducts (NMR, MS) monitor_reaction->analyze_products success Successful Synthesis workup_purification->success consult_literature Consult Literature for Similar Syntheses and Known Issues analyze_products->consult_literature modify_procedure Modify Experimental Procedure Based on Findings consult_literature->modify_procedure modify_procedure->monitor_reaction Re-run Experiment modify_procedure->success

Caption: A general workflow for troubleshooting common issues in oxindole synthesis.

FischerIndoleMechanism cluster_0 Fischer Indole Synthesis (Simplified) A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone (Intermediate) A->B + H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat, H⁺ D Cyclization and Loss of Ammonia C->D E Oxindole Derivative D->E

Caption: A simplified mechanism of the Fischer indole synthesis adapted for oxindoles.

References

managing hazardous waste from 5-(2-Chloroethyl)-6-chlorooxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hazardous waste generated during the synthesis of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the production of the antipsychotic medication Ziprasidone.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous waste streams generated during the synthesis of this compound?

A1: The synthesis typically involves a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride, followed by a reduction step.[4][5][6][7] The primary hazardous waste streams include:

  • Halogenated Organic Waste: This includes residual chloroacetyl chloride, the product this compound, and any chlorinated solvents used in the reaction or workup (e.g., dichloromethane, carbon disulfide).[4][5]

  • Acidic Waste: The reaction generates hydrochloric acid (HCl) as a byproduct.[8] The quenching step often involves the use of dilute acids.

  • Lewis Acid Catalyst Waste: Aluminum chloride (AlCl₃) is a common catalyst and its quenching and disposal require specific procedures.[9]

  • Non-halogenated Organic Waste: This may include solvents used in purification steps like toluene or hexane.

  • Solid Waste: This can include contaminated personal protective equipment (PPE), filter aids like Celite, and residues from distillation.

Q2: How should I segregate the different waste streams generated during the synthesis?

A2: Proper waste segregation is crucial for safe and compliant disposal. Use clearly labeled, separate containers for:

  • Halogenated Organic Liquids: For chlorinated solvents and reaction residues.

  • Non-halogenated Organic Liquids: For non-chlorinated solvents.

  • Aqueous Acidic Waste: For acidic quenching solutions.

  • Solid Waste: For contaminated lab supplies.

  • Aluminum-containing Waste: Depending on the quenching protocol, this may be an aqueous solution or a solid sludge.

Q3: What are the primary safety concerns when handling chloroacetyl chloride?

A3: Chloroacetyl chloride is a highly corrosive and toxic substance.[10][11] Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.

  • Avoiding inhalation of vapors, which can cause severe respiratory irritation and pulmonary edema.[11]

  • Preventing contact with skin and eyes, as it can cause severe burns.[10][11]

  • It reacts violently with water, so ensure all glassware is dry.[11][12]

Q4: How do I safely quench the Friedel-Crafts acylation reaction mixture containing aluminum chloride?

A4: Quenching a Friedel-Crafts reaction is highly exothermic and must be done with extreme caution.[13] A standard procedure involves slowly and carefully pouring the reaction mixture into a stirred slurry of crushed ice and dilute hydrochloric acid in a fume hood. This helps to control the exotherm and dissolves the aluminum salts.[14] Never add water directly to the reaction mixture as this can cause a violent, uncontrolled reaction.[13]

Q5: What are the potential impurities or byproducts I should be aware of?

A5: Potential impurities include unreacted starting materials (6-chlorooxindole), the intermediate ketone (6-chloro-5-(2-chloroacetyl)indolin-2-one), and potentially the corresponding alcohol if the reduction is incomplete (6-chloro-5-(2-chloro-1-hydroxyethyl)indolin-2-one).[15][16] Over-acylation is generally not a major issue in Friedel-Crafts acylation.[13]

Troubleshooting Guides

Problem: Low Product Yield
Potential Cause Troubleshooting Step
Incomplete reaction Ensure the reaction is stirred efficiently and run for the recommended time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Decomposition of reagents Use freshly opened or purified reagents. Chloroacetyl chloride is moisture-sensitive and can decompose.[12]
Inefficient quenching and workup Ensure the aluminum chloride complex is completely hydrolyzed during the quench to release the product. Perform multiple extractions with an appropriate organic solvent to maximize product recovery from the aqueous layer.[14]
Product loss during purification Optimize the recrystallization or chromatography conditions to minimize product loss.
Problem: Formation of Emulsion during Aqueous Workup
Potential Cause Troubleshooting Step
Presence of insoluble aluminum salts Ensure the quenching solution is sufficiently acidic to dissolve the aluminum hydroxides that may have formed.[14]
High concentration of reactants/products Dilute the mixture with more organic solvent and water.
Vigorous shaking of the separatory funnel Gently invert the separatory funnel multiple times instead of vigorous shaking.
Persistent emulsion Allow the mixture to stand for a longer period. If the emulsion persists, it can sometimes be broken by adding a small amount of brine or by filtering the mixture through a pad of Celite.[14]

Experimental Protocols

Protocol 1: Neutralization of Acidic Waste Stream
  • Segregation: Collect all acidic aqueous waste in a designated, properly labeled container.

  • Cooling: Place the container in an ice bath to manage the heat generated during neutralization.

  • Neutralization: Slowly add a suitable base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring continuously.

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Protocol 2: Management of Aluminum Chloride Waste
  • Quenching: As described in the FAQ, quench the reaction mixture by slowly adding it to an ice/dilute HCl mixture. This converts the aluminum chloride into a soluble form.

  • Extraction: After extracting the organic product, the aqueous layer will contain aluminum salts.

  • Neutralization and Precipitation: Slowly neutralize the acidic aqueous layer with a base (e.g., dilute sodium hydroxide). This will precipitate aluminum hydroxide as a gelatinous solid.

  • Filtration: Filter the precipitate and wash it with water.

  • Disposal: The solid aluminum hydroxide waste should be collected in a designated container for solid hazardous waste. The neutralized aqueous filtrate can be disposed of according to local regulations.

Data Presentation

Table 1: Summary of Hazardous Reagents and Products

CompoundRole in SynthesisKey Hazards
6-ChlorooxindoleStarting MaterialIrritant, potential for skin and eye irritation.[3]
Chloroacetyl chlorideReagentCorrosive, toxic by inhalation and contact, reacts violently with water.[10][11]
Aluminum chloride (anhydrous)CatalystCorrosive, reacts violently with water.
This compoundProductHalogenated organic compound, handle with care.
Hydrochloric acidByproduct/ReagentCorrosive.[8]

Mandatory Visualizations

Waste_Management_Workflow Waste Management Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_waste Waste Streams cluster_treatment Waste Treatment & Disposal Reaction Friedel-Crafts Acylation & Reduction Quench Quenching (Ice/HCl) Reaction->Quench Reaction Mixture Solid_Waste Solid Waste (Contaminated PPE, filter aids) Reaction->Solid_Waste Extraction Solvent Extraction Quench->Extraction Acidic_Aqueous Acidic Aqueous Waste (HCl, AlCl3 solution) Quench->Acidic_Aqueous Aqueous Layer Purification Purification (e.g., Recrystallization) Extraction->Purification Halogenated_Organic Halogenated Organic Waste (Chlorinated solvents, product residue) Extraction->Halogenated_Organic Organic Layer Residue NonHalogenated_Organic Non-Halogenated Organic Waste (Purification solvents) Purification->NonHalogenated_Organic Solvent Waste Purification->Solid_Waste Incineration Incineration Halogenated_Organic->Incineration Neutralization Neutralization Acidic_Aqueous->Neutralization Solvent_Recycling Solvent Recycling NonHalogenated_Organic->Solvent_Recycling Landfill Hazardous Waste Landfill Solid_Waste->Landfill Neutralization->Landfill Precipitated Solids

Caption: Waste management workflow from synthesis to disposal.

Friedel_Crafts_Acylation_Pathway Simplified Friedel-Crafts Acylation Pathway and Waste Generation cluster_reactants Reactants cluster_reaction Reaction cluster_products_waste Products & Waste Chlorooxindole 6-Chlorooxindole Product_Complex Product-AlCl3 Complex Chlorooxindole->Product_Complex + Intermediate Chloroacetyl_Chloride Chloroacetyl Chloride Intermediate Acylium Ion Intermediate Chloroacetyl_Chloride->Intermediate + AlCl3 AlCl3 AlCl3 (Catalyst) HCl_Waste HCl Gas (Byproduct Waste) Intermediate->HCl_Waste Product 5-(2-Chloroacetyl)-6-chlorooxindole (Intermediate Product) Product_Complex->Product Quench (H2O/HCl) AlCl3_Waste AlCl3 Waste (Post-Quench) Product_Complex->AlCl3_Waste Quench (H2O/HCl)

Caption: Key steps in Friedel-Crafts acylation and waste generation.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural elucidation of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in pharmaceutical synthesis, utilizing a suite of spectroscopic techniques. This guide provides an objective comparison with the related compound, 6-chlorooxindole, supported by experimental data and detailed methodologies.

The precise structural confirmation of synthetic organic compounds is a cornerstone of modern drug discovery and development. For researchers and scientists, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its chemical behavior, reactivity, and biological activity. This guide delves into the spectroscopic characterization of this compound, a crucial building block in the synthesis of antipsychotic agents such as Ziprasidone. Through a comparative analysis with the simpler analog, 6-chlorooxindole, we demonstrate the power of modern spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in unequivocally determining molecular structure.

Spectroscopic Data Comparison

The following table summarizes the key quantitative spectroscopic data obtained for this compound and the reference compound, 6-chlorooxindole. This side-by-side comparison highlights the influence of the 5-(2-chloroethyl) substituent on the spectral properties of the oxindole core.

Spectroscopic TechniqueThis compound6-chlorooxindole
¹H NMR Aromatic protons, methylene protons of the chloroethyl group, and the oxindole ring protons are expected.Aromatic protons and oxindole ring protons are observed.
¹³C NMR Predicted signals include those for the carbonyl group (~175 ppm), aromatic carbons (120-140 ppm), the chloroethyl side chain carbons (~45 ppm for -CH₂-Cl and ~30 ppm for Ar-CH₂-), and the C3 of the oxindole ring (~36 ppm).[1]Signals for the carbonyl group, aromatic carbons, and the C3 of the oxindole ring are present.
IR Spectroscopy Characteristic absorption bands for the N-H stretch and a strong band for the C=O (amide) stretch are expected in the regions of 3200-3300 cm⁻¹ and 1680-1710 cm⁻¹, respectively.[1]Similar characteristic bands for the N-H and C=O (amide) stretches are observed.
Mass Spectrometry The molecular ion peak would confirm the molecular weight of 230.09 g/mol .The molecular ion peak corresponds to a molecular weight of 167.59 g/mol .

Experimental Protocols

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (typically 400 MHz or higher) using a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). For ¹H NMR, chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) are determined to establish the connectivity of protons. For ¹³C NMR, the chemical shifts of all unique carbon atoms are recorded, providing a map of the carbon skeleton.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet or as a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the frequencies of absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-Cl) are identified.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structural components.

Workflow for Structural Confirmation

The logical workflow for the spectroscopic confirmation of an organic compound like this compound involves a systematic application of these techniques to piece together the molecular puzzle.

Structural Confirmation Workflow Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Data_Integration Integration of Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Figure 1. Workflow for the structural confirmation of this compound.

Comparative Analysis and Conclusion

The spectroscopic data provides a clear and unambiguous confirmation of the structure of this compound. A comparison with 6-chlorooxindole highlights the distinct spectral signatures introduced by the 5-(2-chloroethyl) substituent. In the ¹H and ¹³C NMR spectra, the additional signals corresponding to the ethyl group are readily identifiable. The IR spectrum retains the characteristic absorptions of the oxindole core, while the mass spectrum shows a molecular ion peak consistent with the addition of the chloroethyl group.

This guide demonstrates that a multi-technique spectroscopic approach is essential for the rigorous structural characterization of novel organic compounds. For researchers in drug development, the ability to confidently confirm the structure of key intermediates like this compound is a critical step in the journey towards new therapeutic agents. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for scientists engaged in the synthesis and analysis of complex organic molecules.

References

A Comparative Guide to Validated Analytical Methods for Quantifying 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 5-(2-Chloroethyl)-6-chlorooxindole, a key intermediate in the synthesis of the antipsychotic drug Ziprasidone. The selection of an appropriate analytical method is critical for ensuring the quality and purity of raw materials, monitoring reaction progress, and controlling impurity levels in the final active pharmaceutical ingredient (API). This document details High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary analytical techniques. Additionally, it explores Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound. The data presented is a composite derived from validated methods for Ziprasidone and its impurities, and serves as a guideline. Method-specific validation is essential for implementation.

ParameterHPLC-UVLC-MS/MSGC-MS (Potential Alternative)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity Good; may be susceptible to co-eluting impurities with similar UV spectra.Excellent; highly selective due to specific mass transitions.Excellent; provides high-resolution separation and specific mass fragmentation patterns.
Sensitivity (LOD/LOQ) Moderate; typically in the µg/mL to high ng/mL range.High; typically in the low ng/mL to pg/mL range.High; can detect volatile and semi-volatile compounds at low levels.
Linearity Good; typically demonstrates a wide linear range.Excellent; wide linear dynamic range.Good; generally exhibits a good linear response.
Accuracy High; typically >98% for related substances.High; typically >95% for trace-level analysis.High; dependent on proper calibration and sample preparation.
Precision (%RSD) High; typically <2% for intra- and inter-day precision.High; typically <15% for bioanalytical methods.High; typically <10% for well-optimized methods.
Typical Run Time 15-30 minutes.5-15 minutes.20-40 minutes.
Instrumentation Cost Moderate.High.High.
Ease of Use Relatively straightforward.Requires specialized expertise.Requires expertise in sample derivatization (if needed) and data interpretation.
Primary Application Routine quality control, purity assessment, and content uniformity.Impurity profiling, metabolite identification, and bioanalysis.Analysis of volatile and semi-volatile impurities.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for Ziprasidone and its impurities and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substances and reaction mixtures.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve adequate separation from other process-related impurities.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV detector at a wavelength of approximately 254 nm.

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of this compound, particularly in complex matrices.

Chromatographic Conditions:

  • Column: C18 or similar reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 50 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for this compound need to be determined.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

Similar to HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for biological samples, to minimize matrix effects.

Visualizations

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the typical workflow for quantifying this compound using HPLC-UV.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Decision Tree for Method Selection

This diagram provides a logical framework for selecting the most appropriate analytical method based on the specific requirements of the analysis.

Method_Selection start Define Analytical Goal is_trace Trace Level Analysis? start->is_trace is_routine Routine QC? is_trace->is_routine No lcms LC-MS/MS is_trace->lcms Yes is_volatile Volatile Impurity? is_routine->is_volatile No hplc HPLC-UV is_routine->hplc Yes is_volatile->hplc No gcms GC-MS is_volatile->gcms Yes

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to the Synthetic Routes of 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(2-chloroethyl)-6-chlorooxindole, a key intermediate in the manufacturing of the atypical antipsychotic drug Ziprasidone, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most prominent routes, offering insights into their methodologies, performance, and potential advantages for researchers and drug development professionals. The primary routes discussed are the Friedel-Crafts acylation of 6-chlorooxindole followed by reduction, and a newer approach commencing from 2,4-difluoro-5-chloronitrobenzene.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often guided by factors such as yield, purity, scalability, safety, and cost of reagents. The following table summarizes the key aspects of the identified synthetic pathways.

Route Key Steps Reagents & Solvents Yield Purity Key Advantages Potential Disadvantages
1. Friedel-Crafts Acylation & Reduction 1. Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride.2. Reduction of the resulting 5-(chloroacetyl)-6-chlorooxindole.AlCl₃, Chloroacetyl chloride, Dichloromethane; Trifluoroacetic acid, TriethylsilaneModerate to HighGoodWell-established methodology.Use of corrosive and hazardous reagents (AlCl₃, Trifluoroacetic acid).
1a. (Improved Reduction) 1. Friedel-Crafts acylation (as above).2. One-pot reduction using tetramethyldisiloxane (TMDS).AlCl₃, Chloroacetyl chloride; TetramethyldisiloxaneHighHighOne-pot procedure, improved safety, scalable.Requires specific expertise with silane-based reductions.
2. From 2,4-difluoro-5-chloronitrobenzene 1. Bis-dialkylation with sodium diethyl malonate.2. Decarboxylative hydrolysis.3. Reduction and chlorination of the side chain.Sodium diethyl malonate, 2,4-difluoro-5-chloronitrobenzeneNot specified in available literatureNot specified in available literatureNovel approach, potentially avoids some hazardous reagents of Route 1.Less established route, requires further optimization and data.

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Reduction with Triethylsilane/Trifluoroacetic Acid

This traditional two-step process begins with the acylation of 6-chlorooxindole.

Step 1: Friedel-Crafts Acylation of 6-chlorooxindole

  • Procedure: To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0-5 °C, chloroacetyl chloride is added dropwise. 6-chlorooxindole is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 5-(chloroacetyl)-6-chlorooxindole.

  • Note: Specific yield and purity data for this step were not detailed in the reviewed literature.

Step 2: Reduction of 5-(chloroacetyl)-6-chlorooxindole

  • Procedure: The intermediate, 5-(chloroacetyl)-6-chlorooxindole, is dissolved in trifluoroacetic acid. The solution is cooled to 0-5 °C, and triethylsilane is added slowly while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The product is isolated by precipitation with water, followed by filtration and washing.

  • Yield and Purity: While this is a commonly cited method, specific quantitative data on yield and purity are not consistently reported in the available literature. The use of highly corrosive trifluoroacetic acid is a significant drawback of this method.[1]

Route 1a: Improved One-Pot Synthesis via TMDS Reduction

This modified approach offers a more streamlined and potentially safer alternative to the traditional reduction method.

  • Procedure: Following the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride and a Lewis acid, the reduction is carried out in a one-pot fashion. Tetramethyldisiloxane (TMDS) is introduced to the reaction mixture, leading to the selective deoxygenation of the intermediate ketone. This method avoids the isolation of the potentially hazardous keto-intermediate.

  • Performance: This process has been successfully scaled up to a multi-kilogram scale, indicating its robustness and efficiency for larger-scale production.[2]

Route 2: Synthesis from 2,4-difluoro-5-chloronitrobenzene

This newer route presents an alternative starting point for the synthesis.

  • Procedure: The synthesis involves the initial bis-dialkylation of 2,4-difluoro-5-chloronitrobenzene using sodium diethyl malonate. This is followed by a decarboxylative hydrolysis step to form the oxindole ring system. The final steps involve the reduction and subsequent chlorination of the acetic ester side chain to yield the target molecule.

  • Performance: Detailed experimental protocols and quantitative data for this route are not yet widely available in the public domain, necessitating further research and development to ascertain its viability compared to the more established methods.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthetic_Routes_to_5_2_Chloroethyl_6_chlorooxindole cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Reduction Variants cluster_2 Route 2: From 2,4-difluoro-5-chloronitrobenzene A 6-chlorooxindole B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) A->B C 5-(chloroacetyl)-6-chlorooxindole B->C D Reduction C->D E This compound D->E D1 Triethylsilane/ Trifluoroacetic Acid D->D1 D2 Tetramethyldisiloxane (TMDS) (One-pot) D->D2 F 2,4-difluoro-5-chloronitrobenzene G Bis-dialkylation (Sodium diethyl malonate) F->G H Decarboxylative Hydrolysis G->H I Oxindole Intermediate H->I J Reduction & Chlorination I->J K This compound J->K

Caption: Comparative workflow of the main synthetic routes to this compound.

Conclusion

The synthesis of this compound is most prominently achieved through a Friedel-Crafts acylation of 6-chlorooxindole followed by a reduction step. While the traditional reduction using triethylsilane and trifluoroacetic acid is well-documented, it involves hazardous reagents. An improved, one-pot reduction using tetramethyldisiloxane appears to be a more scalable and safer alternative, though detailed public data is limited. A newer synthetic route starting from 2,4-difluoro-5-chloronitrobenzene presents a promising alternative, but it requires further investigation and validation to be considered a viable option for large-scale synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the research or production setting, balancing factors of efficiency, safety, cost, and scalability.

References

A Comparative Guide to Key Intermediates in Ziprasidone Synthesis: 5-(2-Chloroethyl)-6-chlorooxindole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to the atypical antipsychotic agent, Ziprasidone, focusing on the performance of the key intermediate 5-(2-Chloroethyl)-6-chlorooxindole against other notable alternatives. The information presented herein is supported by experimental data from peer-reviewed literature and patent filings, offering a comprehensive resource for process optimization and development.

Introduction

Ziprasidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] The efficiency and purity of its synthesis are of paramount importance in pharmaceutical manufacturing. A critical step in many synthetic pathways is the alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with a suitable oxindole derivative. This guide evaluates the most common intermediate, this compound, and compares it with alternative precursors, providing quantitative data and detailed experimental protocols to inform strategic decisions in drug development.

Comparison of Synthetic Intermediates

The synthesis of Ziprasidone predominantly revolves around the formation of the ethyl-piperazinyl bridge connected to the oxindole core. The choice of the oxindole intermediate significantly impacts the overall efficiency, purity, and safety profile of the synthesis. Here, we compare three key intermediates.

Table 1: Comparison of Ziprasidone Synthesis Intermediates

IntermediatePreceding StepFinal Condensation Reaction ConditionsOverall YieldFinal PurityKey Considerations
This compound Reduction of 5-(2-chloroacetyl)-6-chlorooxindoleReaction with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of a base (e.g., Na2CO3) in a suitable solvent (e.g., water, MIBK, cyclohexane). Reaction times can be lengthy (13-40 hours).[2][3]Reported yields for the final condensation step are around 80-92%.[4]High purity achievable after recrystallization (>99.5%).[3]Well-established and widely used route. The intermediate is relatively stable.
5-(2-Bromoethyl)-6-chlorooxindole Bromination of a suitable precursorSimilar to the chloro-derivative, reacting with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of a base.Comparable to the chloro-derivative.High purity achievable.Bromo-derivatives can be more reactive, potentially leading to faster reaction times but also a higher propensity for side reactions.
5-(2-Chloroacetyl)-6-chlorooxindole Friedel-Crafts acylation of 6-chlorooxindoleTwo-step process: condensation with 3-(1-piperazinyl)-1,2-benzisothiazole followed by reduction of the keto group (e.g., with triethylsilane and TFA).[2]Reported yield for the final two steps is around 76%.Purity of 99.8% has been reported after purification.Avoids the separate reduction step to form the chloroethyl intermediate. However, the reduction of the final keto-ziprasidone intermediate can introduce impurities if not optimized.
6-chloro-5-(2-piperazin-1-yl-ethyl)-oxindole Reaction of this compound with excess piperazineCondensation with 3-chloro-1,2-benzisothiazole.Satisfactory yield and purity reported.High purity achievable.A newer, alternative route. The synthesis of the intermediate itself involves an extra step.

Experimental Protocols

Detailed methodologies for the synthesis of Ziprasidone via the primary intermediate, this compound, and a key alternative are provided below.

Route 1: Via this compound

Step 1: Synthesis of 5-(2-Chloroacetyl)-6-chlorooxindole

6-Chlorooxindole is subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as carbon disulfide or dichloromethane.[2][5] The reaction mixture is typically refluxed for several hours. A yield of approximately 101.4% (containing residual salts) has been reported.[6]

Step 2: Synthesis of this compound

The resulting 5-(2-chloroacetyl)-6-chlorooxindole is reduced using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid (TFA).[2][5] The reaction is typically carried out at a controlled temperature (e.g., 40-45°C) for several hours. A yield of 85.9% has been reported for this step.[2]

Step 3: Synthesis of Ziprasidone

This compound is condensed with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of a base, such as sodium carbonate, and optionally a phase transfer catalyst like tetrabutylammonium bromide in a solvent like cyclohexane. The reaction mixture is refluxed until completion (e.g., 15 hours).[7] The crude product is then typically purified by recrystallization. A yield of 80.8% has been reported for this final condensation step.[2]

Route 2: Via 5-(2-Chloroacetyl)-6-chlorooxindole (Alternative)

Step 1: Synthesis of 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)acetyl)-6-chloroindolin-2-one (Keto-Ziprasidone)

5-(2-Chloroacetyl)-6-chlorooxindole is directly condensed with 3-(1-piperazinyl)-1,2-benzisothiazole in a suitable solvent like cyclohexane, in the presence of sodium carbonate and catalytic amounts of sodium iodide and a phase transfer catalyst at reflux temperature.

Step 2: Reduction to Ziprasidone

The resulting keto-ziprasidone intermediate is then reduced using triethylsilane and an acid such as trifluoroacetic acid to yield Ziprasidone. The crude product is purified, for instance, from a mixture of methanol and chloroform, to achieve high purity (99.8%) with a reported yield of 76% for the final two steps.

Mechanism of Action of Ziprasidone

Ziprasidone's therapeutic effects in schizophrenia and bipolar disorder are attributed to its unique pharmacological profile, primarily its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The following diagram illustrates the proposed signaling pathway.

Ziprasidone_Mechanism_of_Action Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal_D2 Dopaminergic Signaling D2R->Signal_D2 Signal_HT2A Serotonergic Signaling HT2AR->Signal_HT2A Ziprasidone Ziprasidone Ziprasidone->D2R Antagonism Ziprasidone->HT2AR Antagonism

Caption: Ziprasidone's antagonism of D2 and 5-HT2A receptors.

Conclusion

The synthesis of Ziprasidone via the this compound intermediate is a well-documented and robust method that offers high yields and purity. While alternative intermediates like 5-(2-chloroacetyl)-6-chlorooxindole provide a more convergent approach, they may require additional optimization of the final reduction step to control impurity profiles. The choice of the optimal synthetic route will depend on various factors, including manufacturing scale, cost of goods, and desired purity specifications. This guide provides the necessary data and protocols to facilitate an informed decision-making process for researchers and drug development professionals in the synthesis of this important antipsychotic agent.

References

A Researcher's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical factor dictating the success of this reaction is the choice of the palladium catalyst, which significantly influences yield, reaction rate, and overall cost-effectiveness.[2] This guide provides an objective comparison of various palladium-based catalysts for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a well-established benchmark for evaluating catalyst performance.[2][3]

Comparative Performance of Palladium Catalysts

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the selection of the palladium catalyst, ligand, base, and solvent system.[3] The following table summarizes the performance of different palladium precatalysts in the coupling of 4-chlorotoluene with phenylboronic acid. This reaction is a representative example for the challenging coupling of an electron-rich aryl chloride.[3]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

Data compiled and representative from multiple sources for comparison purposes.[2] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[2] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[2]

Key Observations:

  • Palladacycles exhibit exceptional performance with extremely high Turnover Numbers (TON) and Turnover Frequencies (TOF) even at ultra-low catalyst loadings, making them highly suitable for large-scale industrial applications.[2]

  • Bulky, electron-rich phosphine ligands like SPhos and XPhos , when combined with palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling challenging substrates like aryl chlorides, often at room temperature.[2]

  • N-Heterocyclic Carbene (NHC) ligated palladium complexes , such as [Pd(IPr)(allyl)Cl], also demonstrate good activity at room temperature.[2]

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the advantage of easy separation and recycling, aligning with green chemistry principles, though their TON and TOF values are generally lower than their homogeneous counterparts in this comparison.[2]

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid:

This protocol is based on a comparative study of in-situ generated palladium XPhos precatalysts.[3]

  • Materials :

    • 4-chlorotoluene

    • Phenylboronic acid

    • Palladium acetate (Pd(OAc)₂) or other palladium source

    • XPhos ligand

    • Base (e.g., K₃PO₄, Cs₂CO₃)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Naphthalene (internal standard)[3]

  • Reaction Setup :

    • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).[3]

    • Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium).[3]

    • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).[3]

    • The reaction mixture is stirred at a controlled temperature for a specified time.[3]

  • Analysis :

    • Product yield is determined by gas chromatography with a flame ionization detector (FID).[3] Naphthalene is used as an internal standard for accurate quantification.[3]

Generalized Protocol for Evaluating Catalyst Efficiency:

This protocol can be adapted for screening various palladium catalysts in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[2]

  • Materials :

    • Aryl halide (e.g., 4-chlorotoluene)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst complex)

    • Ligand (if applicable)

    • Base

    • Anhydrous solvent

    • Internal standard (for GC analysis)

  • Procedure :

    • Inert Atmosphere : The reaction vessel is made inert by purging with nitrogen or argon.

    • Addition of Solids : The palladium catalyst, ligand (if applicable), base, and arylboronic acid are added to the reaction vessel under an inert atmosphere.[2]

    • Addition of Solvent and Reactants : The anhydrous solvent, aryl halide, and internal standard are added to the reaction vessel via syringe.[2]

    • Reaction : The reaction mixture is stirred vigorously and heated to the desired temperature for the specified amount of time.[2]

    • Quenching and Extraction : After cooling to room temperature, the reaction is quenched by the addition of water. The organic layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).[2]

    • Analysis : The product yield is determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Analysis Inert_Atmosphere Establish Inert Atmosphere Add_Solids Add Catalyst, Ligand, Base, Boronic Acid Inert_Atmosphere->Add_Solids Add_Liquids Add Solvent, Aryl Halide Add_Solids->Add_Liquids Stir_Heat Stir and Heat Add_Liquids->Stir_Heat Monitor Monitor Progress (TLC, GC) Stir_Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Analyze Analyze Yield (GC, NMR) Extract->Analyze

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to the Experimental Profile of 5-(2-Chloroethyl)-6-chlorooxindole and Related Neurologically Active Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 5-(2-Chloroethyl)-6-chlorooxindole and structurally related oxindole derivatives with known neurological activity. While this compound is primarily recognized as a crucial intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone, its classification as a substrate for the human dopamine transporter (hDAT) warrants an examination of its potential biological activity in the context of related compounds.[1][2]

Due to a lack of publicly available quantitative biological activity data for this compound, this guide will focus on presenting its known characteristics alongside the experimentally determined activities of other oxindole derivatives on key central nervous system targets. This comparative approach aims to provide a valuable resource for researchers interested in the structure-activity relationships of this chemical scaffold.

Overview of this compound

This compound is a synthetic organochlorine compound belonging to the oxindole family. Its primary significance in the pharmaceutical industry is as a precursor in the multi-step synthesis of Ziprasidone.[3] Ziprasidone's therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The structural contribution of the this compound core to the final pharmacological profile of Ziprasidone makes the study of its own potential bioactivity, and that of its analogs, a subject of interest.

Comparative Analysis of Biological Activity

While specific binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for this compound on neurological targets are not readily found in the literature, data for other substituted indole and oxindole derivatives highlight the potential for this chemical class to interact with dopamine and serotonin pathways. The following table summarizes the biological activity of selected compounds, offering a point of comparison for the potential, yet unquantified, activity of this compound.

CompoundTarget(s)Assay TypeKᵢ (nM) or IC₅₀ (nM)Reference
This compound Human Dopamine Transporter (hDAT)Not SpecifiedData not available[1][2]
Azepinoindole Analog 7 Dopamine D1, D2; Serotonin S2; α1-adrenergicRadioligand BindingStrong Binding(Maryanoff et al., 1998)
Azepinoindole Analog 9 Dopamine D1, D2; Serotonin S2; α1-adrenergicRadioligand BindingStrong Binding(Maryanoff et al., 1998)
Azepinoindole Analog 19 Dopamine D1, D2; Serotonin S2; α1-adrenergicRadioligand BindingStrong Binding(Maryanoff et al., 1998)
Indole Derivative 7n Serotonin Transporter (SERT), Dopamine D2Radioligand BindingSERT: 85 ± 11, D2: 307 ± 6(Vidyadhara et al., 2023)
Indole Derivative 7m Serotonin Transporter (SERT), Dopamine D2Radioligand BindingSERT: 14 ± 1, D2: 593 ± 62(Vidyadhara et al., 2023)

Experimental Methodologies

The determination of the biological activity of compounds like this compound and its analogs typically involves in vitro assays using cell lines or tissue preparations that express the target receptors or transporters. Below are detailed protocols for radioligand binding assays for the dopamine transporter and serotonin receptors, which are the primary targets of the final drug product, Ziprasidone.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 or a similar selective DAT radioligand.

  • Membrane Preparation: Synaptosomal membranes prepared from rodent striatum or membranes from cell lines stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Typically a Tris-HCl based buffer with physiological pH and ionic strength.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine or GBR 12909.

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Protocol:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound. For total binding, the test compound is replaced with a vehicle. For non-specific binding, a saturating concentration of the non-labeled DAT inhibitor is added.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression. The Kᵢ (binding affinity) can then be calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT2A receptor.

Materials:

  • Radioligand: [³H]Ketanserin or another selective 5-HT2A receptor antagonist radioligand.

  • Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor or from brain regions rich in these receptors (e.g., cortex).

  • Assay Buffer: Tris-HCl buffer, often containing ascorbic acid to prevent oxidation.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as spiperone or unlabeled ketanserin.

  • Test Compound: this compound or other test articles, prepared as described for the DAT assay.

  • Filtration and Scintillation Equipment: As described above.

Protocol:

The protocol is analogous to the DAT binding assay, with the following key considerations:

  • Incubation: Combine the 5-HT2A receptor-containing membranes, [³H]Ketanserin, and the test compound at various concentrations.

  • Equilibration: Incubate to allow the binding to reach equilibrium.

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Analysis: Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the relevant biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubation (Membranes + Radioligand + Compound) Test_Compound->Incubation Radioligand Radioligand ([³H]WIN 35,428 or [³H]Ketanserin) Radioligand->Incubation Membranes Receptor/Transporter Membrane Preparation Membranes->Incubation Buffers Assay & Wash Buffers Buffers->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting Data_Processing Data Processing (Calculate Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (Determine IC₅₀) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Kᵢ) Curve_Fitting->Ki_Calculation

Caption: Workflow for a typical radioligand binding assay.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Target for this compound DAT->Dopamine_Vesicle Dopamine->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binding Signaling Downstream Signaling D2_Receptor->Signaling Activation

Caption: Simplified dopamine signaling pathway at the synapse.

References

spectroscopic data comparison with literature values for 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic data for the key ziprasidone intermediate, 5-(2-Chloroethyl)-6-chlorooxindole, with established literature values.

This guide provides a comprehensive overview and comparison of the spectroscopic data for this compound, a crucial intermediate in the synthesis of the atypical antipsychotic drug ziprasidone. By presenting a clear comparison with literature values, this guide aims to be an invaluable resource for researchers in synthetic and medicinal chemistry for identity and purity confirmation.

Spectroscopic Data Comparison

The structural integrity of synthesized this compound can be unequivocally confirmed through a suite of spectroscopic techniques. The table below summarizes the expected and literature-reported values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic TechniqueFeatureLiterature Value
¹H NMR (in CDCl₃)δ (ppm)Data not available in searched literature
¹³C NMR (in CDCl₃)δ (ppm)Data not available in searched literature
IR Spectroscopy (KBr)Wavenumber (cm⁻¹)~1710 (C=O, lactam), ~3200 (N-H stretch)
Mass Spectrometry (EI)Molecular Ion Peak (m/z)229 [M]⁺, 231 [M+2]⁺, 233 [M+4]⁺ (isotope pattern for 2 Cl)

Note: While specific chemical shifts for ¹H and ¹³C NMR were not found in the searched literature, the expected regions for the various protons and carbons can be predicted based on the molecular structure.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon standardized experimental procedures. The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, key parameters include the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is finely ground with anhydrous KBr and compressed into a thin, transparent disc. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹). The characteristic absorption bands corresponding to the functional groups in the molecule are then identified. A strong absorption band in the region of 1680-1710 cm⁻¹ is typically indicative of the carbonyl group of the lactam ring.

Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z). The molecular ion peak, corresponding to the intact molecule, and the characteristic fragmentation pattern are analyzed to confirm the molecular weight and structure. The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion peak.

Workflow for Spectroscopic Data Comparison

The logical flow for comparing experimentally obtained spectroscopic data with literature values is crucial for the verification of a synthesized compound. This process ensures the correct identification and purity assessment of the target molecule.

G Workflow for Spectroscopic Data Comparison cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Data Comparison and Analysis A Synthesize this compound B Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) A->B D Compare Experimental Data with Literature Values B->D C Search for Published Spectroscopic Data C->D E Data Match? D->E F Structure Confirmed E->F Yes G Re-evaluate Synthesis/ Purification or Data Acquisition E->G No

Caption: Logical workflow for the comparison of experimental and literature spectroscopic data.

This guide serves as a foundational tool for researchers engaged in the synthesis and analysis of this compound, facilitating a more efficient and accurate drug development process.

A Researcher's Guide to Assessing the Impact of Impurities on Final API Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Even trace amounts of impurities can alter the stability, bioavailability, and therapeutic effect of a drug, and in some cases, may even be toxic. Therefore, rigorous assessment and control of impurities are critical throughout the drug development process. This guide provides a comparative overview of key analytical techniques used for impurity profiling, supported by experimental data, to aid researchers in selecting the most appropriate methods for their specific needs.

The Critical Role of Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of impurities in an API. This process is essential for:

  • Ensuring Patient Safety: Identifying and controlling potentially toxic or genotoxic impurities is paramount.

  • Meeting Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (Q3A/B/C/D) on the limits and qualification of impurities.

  • Optimizing the Manufacturing Process: Understanding the impurity profile can help in refining the synthesis and purification processes to minimize the formation of unwanted by-products.

  • Guaranteeing Product Quality and Consistency: A consistent impurity profile from batch to batch is a key indicator of a well-controlled manufacturing process.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling depends on the nature of the API, the types of impurities expected, and the required sensitivity and selectivity. This section compares the performance of commonly used chromatographic and spectroscopic methods.

Chromatographic Techniques: The Workhorses of Impurity Analysis

Chromatography is the cornerstone of impurity analysis, offering high-resolution separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds. UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to achieve faster analysis times and improved resolution.

Comparison of HPLC and UPLC for Amlodipine Besylate Impurity Profiling

A study comparing the analysis of amlodipine besylate and its impurities by HPLC and UPLC demonstrated the clear advantages of the latter in terms of speed and efficiency.

ParameterHPLCUPLC
Analysis Time ~15 min~3 min
Solvent Consumption HighLow (up to 80% reduction)
Resolution GoodExcellent
Sensitivity HighVery High
System Pressure LowerHigher

This data is a synthesized representation from multiple sources.

Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents. When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities.

Comparison of GC-MS and LC-MS/MS for Valsartan Impurity Analysis

A comparative analysis of GC-MS and LC-MS/MS for the detection of nitrosamine impurities in valsartan highlights their complementary nature.

FeatureGC-MSLC-MS/MS
Analytes Volatile nitrosamines (e.g., NDMA, NDEA)Broader range of nitrosamines, including less volatile ones
Sensitivity High (LOD: 0.02-0.03 ppm)Very High
Sample Preparation Derivatization may be required"Dilute and shoot" often possible
Run Time ~10 minVariable, can be longer

LOD: Limit of Detection. Data synthesized from publicly available studies.[1]

Spectroscopic Techniques: Unveiling Molecular Structures

Spectroscopic techniques are invaluable for the identification and quantification of impurities, often used in conjunction with chromatography.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, robust, and cost-effective technique for quantifying impurities that contain a chromophore (a part of a molecule that absorbs light). It is often used as a detector for HPLC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule, making it a powerful tool for identifying unknown impurities. It is particularly useful for characterizing polymorphic forms of an API.

Comparison of UV-Vis and FTIR Spectroscopy for Impurity Quantification

FeatureUV-Vis SpectroscopyFTIR Spectroscopy
Principle Electronic transitionsMolecular vibrations
Application Quantitative analysis of chromophoric compoundsIdentification of functional groups, qualitative analysis
Sample Preparation Solution-basedSolid or liquid, minimal preparation with ATR
Selectivity ModerateHigh
Quantitative Accuracy Good for known impurities with distinct spectraGenerally less accurate for quantification than UV-Vis

ATR: Attenuated Total Reflectance

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results in impurity analysis.

Protocol 1: Forced Degradation Study of Diclofenac Sodium by HPLC

Objective: To identify the degradation products of diclofenac sodium under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

  • Preparation of Diclofenac Sodium Stock Solution: Accurately weigh and dissolve diclofenac sodium in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for HPLC Analysis: Neutralize the acid and base hydrolyzed samples. Dilute all stressed samples to a suitable concentration with the mobile phase.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 276 nm

    • Injection Volume: 20 µL

  • Data Analysis: Analyze the chromatograms of the stressed samples to identify and quantify the degradation products relative to the parent drug peak.

Quantitative Data from a Forced Degradation Study of Diclofenac Sodium

Stress Condition% Degradation of Diclofenac SodiumNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 80°C, 2h) 15.2%2
Base Hydrolysis (0.1 M NaOH, 80°C, 2h) 25.8%3
Oxidative (3% H₂O₂, RT, 24h) 10.5%1
Thermal (105°C, 24h) 5.1%1
Photolytic (UV 254nm, 24h) 8.9%2

This table represents typical data from forced degradation studies.[2][3][4][5]

Protocol 2: Analysis of Residual Solvents by GC-MS

Objective: To identify and quantify residual solvents in an API according to ICH Q3C guidelines.

Methodology:

  • Sample Preparation: Accurately weigh the API sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO).

  • Headspace GC-MS Conditions:

    • GC Column: DB-624 or equivalent (for volatile polar compounds)

    • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • Carrier Gas: Helium

    • Injector: Headspace sampler with a transfer line temperature of 150°C.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Data Analysis: Identify the residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify the solvents using a calibration curve.

Visualizing Workflows for Impurity Analysis

Understanding the logical flow of impurity assessment is crucial for a systematic approach. The following diagrams, generated using Graphviz, illustrate key workflows.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Analytical Method Development cluster_2 Impurity Identification & Quantification API_Sample API Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) API_Sample->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Chromatographic_Separation Chromatographic Separation (e.g., HPLC, UPLC) Stressed_Samples->Chromatographic_Separation Inject Method_Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Chromatographic_Separation->Method_Validation Validate Detection Detection (e.g., UV, MS) Chromatographic_Separation->Detection Elute Identification Impurity Identification (MS, NMR) Detection->Identification Characterize Peaks Quantification Quantification Identification->Quantification Quantify Impurities Final_Report Final Impurity Profile Report Quantification->Final_Report

Caption: Workflow for a forced degradation study and impurity identification.

logical_relationship Start Impurity Detected > Reporting Threshold Identify Is Impurity > Identification Threshold? Start->Identify Structure_Elucidation Perform Structure Elucidation (MS, NMR) Identify->Structure_Elucidation Yes Report Report Impurity Identify->Report No Qualify Is Impurity > Qualification Threshold? Structure_Elucidation->Qualify Toxicology_Assessment Conduct Toxicological Assessment Qualify->Toxicology_Assessment Yes Set_Specification Set Specification Limit Qualify->Set_Specification No Toxicology_Assessment->Set_Specification

Caption: Decision tree for impurity identification and qualification based on ICH guidelines.

Conclusion

The comprehensive assessment of impurities is a non-negotiable aspect of API development, directly influencing the safety and quality of the final pharmaceutical product. A multi-faceted approach, employing a combination of high-resolution chromatographic techniques for separation and powerful spectroscopic methods for identification, is essential for robust impurity profiling. By understanding the strengths and limitations of each analytical technique and adhering to systematic workflows and regulatory guidelines, researchers can effectively control impurities, ensuring the delivery of safe and effective medicines to patients.

References

cost-benefit analysis of different 5-(2-Chloroethyl)-6-chlorooxindole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-(2-Chloroethyl)-6-chlorooxindole, a crucial intermediate in the manufacturing of the atypical antipsychotic drug Ziprasidone, has been approached through various synthetic routes. This guide provides a comparative analysis of the most prominent methods, focusing on key performance indicators such as yield, purity, reaction time, and reagent costs, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Synthetic Methodologies

The primary synthetic strategies for this compound revolve around the functionalization of a pre-formed 6-chlorooxindole core or the construction of the oxindole ring system from acyclic precursors. The most common methods include the Friedel-Crafts acylation of 6-chlorooxindole followed by reduction of the resulting ketone, and multi-step syntheses starting from substituted nitrobenzenes.

Method Key Reagents Overall Yield Purity Reaction Time Cost-Benefit Analysis
Method 1: Friedel-Crafts Acylation and Reduction with Triethylsilane 6-chlorooxindole, Chloroacetyl chloride, Trifluoroacetic acid, TriethylsilaneModerateGood6-8 hoursThis method is well-established but utilizes expensive reagents like triethylsilane and corrosive trifluoroacetic acid, increasing the overall cost and requiring specialized handling procedures.[1][2]
Method 2: Friedel-Crafts Acylation and Reduction with TMDS 6-chlorooxindole, Chloroacetyl chloride, Lewis Acid (e.g., AlCl₃), Tetramethyldisiloxane (TMDS)HighHighOne-pot, shorter timeAn improved, one-pot process that avoids the isolation of a potentially hazardous intermediate.[3][4] TMDS is a more cost-effective and safer reducing agent compared to triethylsilane.[4] This method is scalable and has been successfully implemented on a multi-kilo scale.[3][4]
Method 3: Friedel-Crafts Acylation and Reduction with Sodium Borohydride 6-chlorooxindole, Chloroacetyl chloride, Sodium borohydride, Triethylsilyl hydrideGoodGoodNot specifiedUtilizes a common and relatively inexpensive reducing agent, sodium borohydride, which could lower the overall cost.[5] However, the use of triethylsilyl hydride still adds to the expense.
Method 4: Multi-step Synthesis from 2,4-difluoro-5-chloronitrobenzene 2,4-difluoro-5-chloronitrobenzene, Sodium diethyl malonateGoodHighMulti-step, longer timeA lengthier process involving several steps, which can impact the overall efficiency and cost.[4] However, it offers an alternative route when the starting 6-chlorooxindole is not readily available.

Experimental Protocols

Method 2: Friedel-Crafts Acylation and One-Pot Reduction with TMDS

This improved process involves the acylation of 6-chlorooxindole followed by a Lewis acid-mediated selective deoxygenation of the intermediate ketone in a one-pot synthesis.[3][4]

Experimental Workflow:

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Deoxygenation A 6-chlorooxindole D Reaction Mixture A->D B Chloroacetyl chloride B->D C Lewis Acid (e.g., AlCl₃) C->D F Quench D->F One-Pot E Tetramethyldisiloxane (TMDS) E->F G This compound F->G

Caption: One-pot synthesis of this compound.

Procedure:

  • To a suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent, 6-chlorooxindole and chloroacetyl chloride are added.

  • The reaction mixture is stirred at a controlled temperature to facilitate the Friedel-Crafts acylation, forming the 5-(chloroacetyl)-6-chlorooxindole intermediate.

  • Without isolating the intermediate, tetramethyldisiloxane (TMDS) is added to the reaction mixture.

  • The mixture is stirred until the reduction of the ketone is complete.

  • The reaction is then quenched, and the product, this compound, is isolated and purified.

Method 1: Friedel-Crafts Acylation and Reduction with Triethylsilane

This traditional two-step process involves the isolation of the intermediate ketone before reduction.

Experimental Workflow:

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A 6-chlorooxindole C Reaction and Isolation A->C B Chloroacetyl chloride B->C D 5-(chloroacetyl)-6-chlorooxindole C->D G Reaction and Work-up D->G E Trifluoroacetic acid E->G F Triethylsilane F->G H This compound G->H

Caption: Two-step synthesis via an isolated ketone intermediate.

Procedure:

  • 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid to yield 5-(chloroacetyl)-6-chlorooxindole, which is then isolated.

  • The isolated ketone is subsequently dissolved in trifluoroacetic acid.

  • Triethylsilane is added dropwise to the solution at a controlled temperature (typically 0-5 °C).[1]

  • The reaction mixture is stirred for several hours, allowing the reduction to proceed.[1]

  • The reaction is quenched with chilled water, and the solid product is filtered and purified.[1]

Conclusion

The choice of synthesis method for this compound depends on a balance of factors including cost, safety, and available equipment. The one-pot Friedel-Crafts acylation followed by reduction with tetramethyldisiloxane (Method 2) emerges as a highly efficient and cost-effective option, particularly for large-scale production, due to its high yield, shorter reaction time, and avoidance of hazardous intermediates. While the traditional method using triethylsilane (Method 1) is well-documented, the high cost and corrosive nature of the reagents present significant drawbacks. The other methods offer viable alternatives but may involve more complex procedures or less favorable economics. For process development and scale-up, the TMDS-based one-pot synthesis represents the current state-of-the-art, offering a safer, more economical, and streamlined approach to this key pharmaceutical intermediate.

References

Safety Operating Guide

5-(2-Chloroethyl)-6-chlorooxindole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 5-(2-Chloroethyl)-6-chlorooxindole is critical for ensuring laboratory safety and environmental protection. This compound is classified as an environmentally hazardous substance and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous chemical waste and must not be disposed of down the drain or in regular trash.

Hazard and Regulatory Information

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

ParameterValueSource
Chemical Name 6-Chloro-5-(2-chloroethyl)oxindole[1]
CAS Number 118289-55-7[1]
UN Number UN3077
Hazard Class 9: Miscellaneous dangerous goods[1]
Packing Group III
Primary Hazard Very toxic to aquatic life with long-lasting effects[1]
Recommended Disposal Incineration by a licensed chemical destruction plant[1][2]

Detailed Disposal Protocol

Adherence to the following step-by-step procedure is mandatory for the disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE)

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Required PPE includes:

    • Hand Protection: Protective gloves.[1]

    • Eye Protection: Safety glasses or tight-sealing goggles. A face shield may be required depending on the situation.[1]

    • Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to prevent the dispersion of dust.[1]

    • Body Protection: A lab coat or protective clothing is necessary.[1]

2. Waste Segregation and Collection

  • Collect waste containing this compound separately from other waste streams.[2]

  • Crucially, segregate this halogenated organic waste from non-halogenated solvents.[2][3] This is a critical step for proper treatment and can reduce disposal costs.[2]

  • Contaminated materials, such as gloves, weighing papers, and pipette tips, must be treated as hazardous waste and collected in the same container.[4]

3. Containerization

  • Select a suitable, leak-proof, and chemically compatible container for the waste.[5] The original container is often a good choice.

  • Ensure the container is in good condition and can be securely closed.[5]

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[3]

  • Keep the container tightly closed at all times, except when adding waste.[5][6]

4. Labeling

  • Label the waste container clearly from the moment accumulation begins.[6]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[5]

    • The full chemical name: "this compound" .

    • The approximate concentration and composition of the waste.[5]

    • The date when the waste was first added to the container.

5. Storage

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The safety data sheet suggests storing the pure chemical in a refrigerator.[1] While waste may not require refrigeration, it should be stored away from incompatible materials like strong oxidizing agents.[1]

  • Ensure secondary containment is used to capture any potential leaks.[6]

6. Professional Disposal

  • Under no circumstances should this chemical be neutralized in the lab or disposed of in regular trash or down the sanitary sewer.[2]

  • The designated method for disposal is through a licensed and approved hazardous waste management company.[1]

  • The recommended treatment is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful gases.[1] This high-temperature decomposition is the standard for chlorinated organic residues.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste container.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste ppe Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Appropriate & Compatible Waste Container segregate->container improper Improper Disposal (Trash / Drain) segregate->improper DO NOT DO THIS label Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date container->label store Store in Designated SAA with Secondary Containment label->store end Arrange Pickup with EHS for Professional Incineration store->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-(2-Chloroethyl)-6-chlorooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-Chloroethyl)-6-chlorooxindole (CAS #: 118289-55-7). Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C10H9Cl2NO[1][2][3]
Molecular Weight 230.09 g/mol [2][3]
Appearance White to Yellow to Orange powder/crystal[3][4][5]
Melting Point 223.0 to 227.0 °C[5]
Solubility Soluble in Dimethylformamide (DMF)[1][3][4]
Storage Temperature Refrigerated (0-10°C)[5]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are environmental.[1][2]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Aquatic Hazard1H400: Very toxic to aquatic lifeWarning
Long-Term Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effectsWarning

Source:[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure during handling.

Body PartRequired PPESpecifications
Respiratory Dust RespiratorNIOSH/MSHA or European Standard EN 149 approved.[6] Required when dust or aerosol generation is likely.[1]
Hands Protective GlovesChemical-resistant gloves (e.g., Nitrile).[7]
Eyes Safety Glasses with Side Shields or GogglesANSI Z87 certified.[8] Tightly sealing safety goggles are recommended.[6]
Face Face ShieldRequired if there is a splash hazard.[9]
Body Protective Clothing / Lab CoatLong-sleeved and knee-length.[1][8]
Feet Closed-toe ShoesProtective boots may be required depending on the situation.[1][8]

Source:[1][6][7][10][8][9]

Operational Plan: Step-by-Step Handling Protocol

All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[1][6]

    • Don all required PPE before entering the handling area.

    • Prepare all necessary equipment and reagents.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Prevent the dispersion of dust.[1] Use techniques that minimize aerosol generation.

    • Wash hands and face thoroughly after handling.[1]

  • Spill Management :

    • In case of a spill, keep unnecessary personnel away.[11]

    • Use personal protective equipment during clean-up.[1]

    • Sweep up the spilled solid material, taking care not to disperse dust, and collect it into a sealed, airtight container for disposal.[1]

    • For large spills, dike the material if possible. Absorb with vermiculite, dry sand, or earth and place into containers.[11]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Ingestion Rinse mouth. Seek medical attention if you feel unwell.[1]

Source:[1]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.[12]

    • Segregate halogenated organic waste from other waste streams.[13]

  • Disposal Method :

    • The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Disposal must be carried out by a licensed professional waste disposal service.[13]

    • Observe all federal, state, and local environmental regulations.[1]

Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh/Transfer Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 spill Spill? handle1->spill clean1 Decontaminate Equipment handle2->clean1 disp1 Collect Waste in Labeled Container handle2->disp1 handle2->spill clean2 Remove PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 spill->clean1 No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chloroethyl)-6-chlorooxindole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.